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6-Bromo-2-(4-methylpiperazin-1-yl)quinoline Documentation Hub

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  • Product: 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

Core Science & Biosynthesis

Foundational

Whitepaper: 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (CAS: 124783-03-5) – A Privileged Scaffold in Advanced Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, orthogonally reactive building blocks. 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (C...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies heavily on highly functionalized, orthogonally reactive building blocks. 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (CAS: 124783-03-5) represents a premier example of such a scaffold[1]. By fusing a quinoline core—a ubiquitous motif in antimalarial and antineoplastic agents—with a solubilizing, basic 4-methylpiperazine moiety, this compound serves as a critical intermediate. As a Senior Application Scientist, I have observed that the true value of this molecule lies in its orthogonal reactivity: the piperazine ring dictates biological target engagement (such as GPCR binding), while the 6-bromo position serves as a pristine handle for downstream palladium-catalyzed cross-coupling, enabling the rapid generation of diverse compound libraries.

Physicochemical Profiling & Structural Logic

Understanding the physicochemical baseline of a scaffold is the first step in predicting its behavior in both the reactor and the biological system. The structural logic of 6-bromo-2-(4-methylpiperazin-1-yl)quinoline is bipartite:

  • The Quinoline Core: Provides a rigid, planar aromatic system capable of π−π stacking within hydrophobic protein pockets (e.g., kinase hinge regions).

  • The 4-Methylpiperazine Moiety: Acts as a basic center (pKa ~8.5–9.0). At physiological pH, it becomes protonated, dramatically enhancing aqueous solubility and forming critical salt bridges with conserved aspartate residues in aminergic G-protein coupled receptors (GPCRs)[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueCausality / Impact on Drug Design
CAS Number 124783-03-5Unique identifier for procurement and regulatory tracking[1].
Molecular Formula C14H16BrN3Defines the exact mass for high-resolution mass spectrometry (HRMS).
Molecular Weight 306.20 g/mol Highly efficient lead-like MW, leaving ~200 Da for further functionalization before hitting the Lipinski limit of 500 Da[1].
Topological Polar Surface Area (TPSA) 19.4 ŲExcellent for blood-brain barrier (BBB) penetration, crucial for CNS-targeted neurotherapeutics[1].
XLogP3 ~3.1Optimal lipophilicity for balancing membrane permeability with aqueous solubility.
Hydrogen Bond Acceptors 3Facilitates interaction with kinase hinge region backbones.

Synthetic Methodology & Orthogonal Reactivity

The synthesis of 6-bromo-2-(4-methylpiperazin-1-yl)quinoline relies on exploiting the differential electronic environments of the quinoline ring. The 2-position is highly electron-deficient due to the adjacent nitrogen, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). Conversely, the 6-position is electronically deactivated toward nucleophiles but highly reactive toward oxidative addition by transition metals.

SynthesisWorkflow A 6-Bromo-2-chloroquinoline C SNAr Reaction (DMF, K2CO3, 120°C) A->C B 1-Methylpiperazine B->C D 6-Bromo-2-(4-methylpiperazin- 1-yl)quinoline C->D E Pd-Catalyzed Cross-Coupling D->E Orthogonal Reactivity F Target API E->F

Orthogonal synthetic workflow for 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline.
Protocol 1: Self-Validating SNAr Synthesis Workflow

Expertise & Experience: Using ethanol as a solvent for this SNAr often leads to incomplete conversion due to temperature limitations. Transitioning to a high-boiling polar aprotic solvent like DMF stabilizes the Meisenheimer complex, driving the reaction to completion.

  • Reagent Preparation: Dissolve 1.0 equivalent of 6-bromo-2-chloroquinoline in anhydrous DMF to achieve a 0.2 M concentration.

  • Nucleophile & Base Addition: Add 2.5 equivalents of 1-methylpiperazine and 2.0 equivalents of anhydrous K2​CO3​ . Causality: The excess base scavenges the HCl byproduct. If HCl is not neutralized, it protonates the highly basic 1-methylpiperazine, rendering it non-nucleophilic and stalling the reaction.

  • Thermal Activation: Heat the reaction mixture to 120°C for 8–12 hours under a continuous nitrogen atmosphere to prevent oxidative degradation.

  • Self-Validating Control (Reaction Monitoring): Pull a 10 µL aliquot and analyze via LC-MS. The reaction is validated as complete when the starting material (m/z ~241.9) is fully depleted. The product must present a distinct 1:1 isotopic doublet at m/z 306.05 / 308.05 [M+H]+ , confirming that the crucial bromine handle has not been inadvertently cleaved.

  • Workup & Isolation: Quench the mixture into ice-cold water to precipitate the crude product. Filter, wash with water, and recrystallize from ethanol to yield the pure scaffold.

Pharmacological Applications: Dual-Targeting Potential

Once the scaffold is functionalized via the 6-bromo position, the resulting Active Pharmaceutical Ingredients (APIs) typically diverge into two primary pharmacological pathways: Kinase Inhibition and GPCR Modulation.

  • Kinase Inhibition: Piperazinylquinolines are well-documented as potent kinase inhibitors. For example, similar chloro-piperazinylquinolines serve as direct intermediates for blockbuster drugs like Sorafenib (a multi-kinases inhibitor)[3]. Furthermore, in-silico and in-vitro studies have demonstrated that functionalized piperazinylquinolines exhibit high affinity for Cyclin G-associated kinase (GAK), a critical target in viral entry (e.g., Hepatitis C) and cellular proliferation[4].

  • GPCR Modulation (5-HT Receptors): The spatial arrangement of the quinoline nitrogen and the basic piperazine nitrogen perfectly mimics the pharmacophore required for Serotonin (5-HT) receptor binding. Derivatives of this scaffold have been heavily investigated as 5-HT1A agonists / 5-HT3 antagonists for irritable bowel syndrome[2], as well as 5-HT6 receptor ligands for cognition enhancement and memory retention[5].

Mechanism cluster_0 GPCR Modulation (5-HT) cluster_1 Kinase Inhibition Ligand Piperazinylquinoline Scaffold GPCR 5-HT Receptor Binding Ligand->GPCR Kinase Tyrosine/Serine Kinase (e.g., GAK) Ligand->Kinase cAMP cAMP / PLC Pathways GPCR->cAMP Apoptosis Cellular Apoptosis / Arrest Kinase->Apoptosis

Dual pharmacological targeting mechanisms of piperazinylquinoline derivatives.

Biological Validation Workflows

To ensure the synthesized derivatives possess the intended biological activity, rigorous, self-validating biochemical assays must be employed.

Protocol 2: In Vitro ATP-Competitive Kinase Inhibition Assay

Expertise & Experience: When evaluating piperazinylquinoline derivatives against kinases like GAK or Tyrosine kinases, the concentration of ATP in the assay buffer is the most common point of failure. ATP must be strictly maintained at its apparent Michaelis constant ( Km​ ) for the specific kinase to ensure the assay is sensitive to competitive inhibitors.

  • Enzyme Preparation: Dilute the recombinant kinase in an assay buffer comprising 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 2 mM DTT.

  • Ligand Incubation: Prepare a 10-point, 3-fold serial dilution of the synthesized piperazinylquinoline API in DMSO. Transfer to a 384-well plate, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation. Incubate the compound with the kinase for 30 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding a substrate peptide and ATP (at the predetermined Km​ ).

  • Detection: After a 60-minute incubation, add a luminescent ADP detection reagent (e.g., ADP-Glo™). The reagent depletes unreacted ATP and converts the generated ADP back to ATP, which drives a luciferase reaction. Measure luminescence.

  • Self-Validating Control: Every assay plate must include a reference inhibitor (e.g., Sorafenib[3]). If the calculated IC50​ of the reference control deviates by more than 3-fold from historical validation data, the entire plate must be discarded, as this indicates enzyme degradation or buffer failure.

Conclusion

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (CAS: 124783-03-5) is far more than a simple chemical building block; it is a meticulously engineered pharmacophore. By combining the biological promiscuity of the quinoline-piperazine axis with the synthetic orthogonality of the 6-bromo substituent, this compound empowers medicinal chemists to rapidly navigate chemical space. Whether targeting complex viral entry pathways via GAK inhibition or tuning CNS activity through 5-HT receptor modulation, this scaffold remains a cornerstone of modern drug discovery.

References

  • In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent Source: World Scientific URL:[Link]

  • Discovery of a novel 5-HT(3) antagonist/5-HT(1A) agonist 3-amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878) as an orally bioavailable agent for irritable bowel syndrome Source: PubMed / NIH URL:[Link]

  • Memories are made of this (perhaps): a review of serotonin 5-HT(6) receptor ligands and their biological functions Source: PubMed / NIH URL:[Link]

Sources

Exploratory

Physicochemical Profiling and Molecular Weight Determination of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

Executive Summary 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (CAS: 124783-03-5)[1] is a highly functionalized heterocyclic scaffold widely utilized in the development of kinase inhibitors, antimalarial agents, and CNS-a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (CAS: 124783-03-5)[1] is a highly functionalized heterocyclic scaffold widely utilized in the development of kinase inhibitors, antimalarial agents, and CNS-active therapeutics . A critical parameter governing its pharmacokinetic viability is its molecular weight (MW) of 306.20 g/mol [1]. This technical guide provides an in-depth analysis of the compound's molecular weight, isotopic distribution, structure-property relationships (SPR), and the self-validating analytical methodologies required for its precise characterization.

Molecular Weight and Physicochemical Profiling

The molecular weight of a compound dictates its diffusion rate, receptor binding efficiency, and oral bioavailability. For 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline, the molecular formula C14H16BrN3[1] yields an average molecular weight of 306.20 g/mol [1]. This places the compound well within the optimal range defined by Lipinski's Rule of Five (MW < 500 Da) , ensuring favorable passive membrane permeability.

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Significance
Molecular Formula C14H16BrN3[1]Defines the atomic composition and core scaffold.
Average Molecular Weight 306.20 g/mol [1]Optimal for oral bioavailability and intestinal absorption.
Monoisotopic Mass 305.0527 Da[1]Critical for High-Resolution Mass Spectrometry (HRMS) targeting the exact mass of the 79Br isotope.
Topological Polar Surface Area 19.4 Ų[1]Excellent for blood-brain barrier (BBB) penetration (optimal < 90 Ų).
Hydrogen Bond Acceptors 3[1]Facilitates target kinase/receptor interactions without overly restricting desolvation.

Isotopic Fingerprinting: The Bromine Effect

When analyzing the molecular weight of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline via mass spectrometry, the presence of the bromine atom introduces a distinct isotopic signature. Bromine exists naturally as two stable isotopes: ^79Br (50.69%) and ^81Br (49.31%). Consequently, the mass spectrum does not display a single protonated precursor ion; instead, it exhibits a characteristic 1:1 doublet .

  • [M+H]+ (^79Br): m/z 306.06

  • [M+H]+ (^81Br): m/z 308.06

This isotopic envelope serves as a self-validating internal control during analytical characterization, instantly confirming the retention of the halogen atom during synthetic modifications.

Structure-Property Relationship (SPR) Logic

The molecular weight of 306.20 g/mol is distributed across three distinct functional domains, each contributing to the overall pharmacological profile. The quinoline core provides the planar geometry necessary for intercalation or hinge-binding, the bromine atom drives lipophilicity, and the piperazine ring modulates aqueous solubility.

SPR_Map Compound 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline MW: 306.20 g/mol Quinoline Quinoline Core (128 Da) Planar, Aromatic Compound->Quinoline Bromine 6-Bromo Substitution (79/81 Da) Heavy Atom, Halogen Compound->Bromine Piperazine 4-Methylpiperazine (99 Da) Basic Amine Compound->Piperazine MW_Impact Maintains MW < 500 Da (Rule of 5 Compliant) Quinoline->MW_Impact Lipophilicity Increases LogP & Metabolic Stability Bromine->Lipophilicity Solubility Enhances Aqueous Solubility Modulates pKa (~8.5) Piperazine->Solubility

Structure-Property Relationship mapping the molecular weight contributions to pharmacokinetic traits.

Experimental Protocols

Protocol 1: HR-LC-MS/MS Molecular Weight Confirmation

Rationale: The basic tertiary amine in the 4-methylpiperazine moiety dictates the use of positive Electrospray Ionization (ESI+). A C18 column with an acidic mobile phase ensures protonation, preventing peak tailing and ensuring sharp chromatographic resolution.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1.0 mg of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline in 1.0 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, pre-ionizing the piperazine nitrogen in solution to maximize ESI+ sensitivity.

  • Chromatographic Separation:

    • Column: Reverse-phase C18 (2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes (Flow rate: 0.4 mL/min).

  • Mass Spectrometry (ESI-TOF/Orbitrap):

    • Ionization Mode: ESI Positive.

    • Desolvation Temperature: 350°C.

    • Causality: This is the optimal temperature to evaporate the aqueous/organic droplets rapidly without causing thermal degradation of the quinoline core.

  • Data Acquisition & Isotopic Validation:

    • Scan range: m/z 100 to 600. Identify the precursor doublet at m/z 306.06 and 308.06.

    • Isolate m/z 306.06 and subject to Collision-Induced Dissociation (CID) using Argon gas at 25 eV.

    • Self-Validation: The cleavage of the 4-methylpiperazine group (neutral loss of 100 Da) will yield a dominant fragment at m/z 205.95 (the bromoquinoline cation), validating the structural connectivity.

LCMS_Workflow SamplePrep Sample Preparation (1 µg/mL in MeOH/H2O) LC Chromatography (C18) Gradient: 5-95% ACN SamplePrep->LC Injection Ionization ESI+ Ionization Protonation of Piperazine LC->Ionization Eluent MS1 Precursor Isolation (m/z 306.06 & 308.06) Ionization->MS1 [M+H]+ CID Argon CID (25 eV) Cleavage of Piperazine MS1->CID Isolation MS2 Fragment Analysis (m/z 205.95) CID->MS2 Fragmentation Data Isotopic Validation (1:1 Br Isotope Ratio) MS2->Data Spectra

Step-by-step LC-MS/MS analytical workflow for molecular weight and structural validation.

Protocol 2: General Synthetic Workflow

Rationale: The synthesis relies on a nucleophilic aromatic substitution (SNAr). The 2-position of the quinoline ring is highly electron-deficient, making it susceptible to nucleophilic attack by the secondary amine of 1-methylpiperazine.

Step-by-Step Methodology:

  • Reagent Assembly: Combine 1.0 equivalent of 6-bromo-2-chloroquinoline (MW: 242.49 g/mol ) with 3.0 equivalents of 1-methylpiperazine (MW: 100.16 g/mol ).

  • Solvent & Catalyst: Suspend in N,N-Dimethylformamide (DMF). Add 2.0 equivalents of Potassium Carbonate (K2CO3).

    • Causality: Neutralizing the generated HCl byproduct prevents the protonation of the unreacted 1-methylpiperazine, ensuring the nucleophile remains active.

  • Reaction Conditions: Heat the mixture to 110°C for 12 hours under an inert nitrogen atmosphere.

  • Workup & Purification: Quench with water, extract with Ethyl Acetate, dry over Na2SO4, and concentrate. Purify via silica gel flash chromatography (Dichloromethane:Methanol 95:5) to isolate the target compound (MW: 306.20 g/mol ).

References

  • Lipinski, C. A., et al. (2001) Title: Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings Source: Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]

  • Holčapek, M., et al. (2010) Title: Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules Source: Journal of Chromatography A, 1217(25), 3908-3921. URL:[Link]

  • Marella, A., et al. (2013) Title: Quinoline: A versatile heterocyclic Source: Saudi Pharmaceutical Journal, 21(1), 1-12. URL:[Link]

Sources

Foundational

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline Derivatives and Analogs: A Comprehensive Guide to Scaffolds in Multi-Target Drug Discovery

Executive Summary In modern medicinal chemistry, the design of multi-target directed ligands (MTDLs) relies heavily on privileged scaffolds that offer both synthetic tractability and predictable pharmacokinetics. The 6-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of multi-target directed ligands (MTDLs) relies heavily on privileged scaffolds that offer both synthetic tractability and predictable pharmacokinetics. The 6-bromo-2-(4-methylpiperazin-1-yl)quinoline scaffold and its quinazoline analogs represent a masterclass in modular drug design. By combining the rigid, pi-stacking capability of the quinoline core with the solubility-enhancing properties of a piperazine moiety, this scaffold has become a cornerstone in the development of oncology therapeutics (targeting the mTOR/PI3K/Akt pathway) and anti-infectives (targeting mycobacterial ATP synthase).

This whitepaper provides an in-depth technical analysis of this scaffold, detailing its structural rationale, validated synthetic methodologies, and biological applications.

Chemical Rationale and Structural Dynamics

The architectural brilliance of the 6-bromo-2-(4-methylpiperazin-1-yl)quinoline scaffold lies in its tripartite functional zoning. Each moiety serves a distinct, synergistic purpose in both chemical synthesis and biological target engagement:

  • The Quinoline Core: Acts as the central rigid pharmacophore. In kinase inhibitors, the nitrogen atom of the quinoline ring frequently acts as a hydrogen-bond acceptor, anchoring the molecule to the hinge region of the ATP-binding pocket[1].

  • The 6-Bromo Substituent: Halogenation at the 6-position serves a dual purpose. Biologically, it increases the lipophilicity (LogP) of the molecule, enhancing cell membrane permeability and allowing for favorable halogen-bonding interactions within hydrophobic target pockets. Synthetically, the bromine atom is a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing researchers to rapidly expand chemical space by introducing aryl or heteroaryl groups[1].

  • The 2-(4-Methylpiperazin-1-yl) Group: The inclusion of a basic piperazine ring drastically improves the aqueous solubility of the otherwise hydrophobic quinoline core[2]. The terminal methyl group prevents unwanted secondary amine reactivity during downstream synthesis while maintaining optimal pKa for physiological protonation, which is critical for binding to targets like 5-HT receptors or interacting with solvent-exposed regions of kinases.

Pharmacophore B 6-Bromo Group (Lipophilic Pocket / Cross-Coupling Handle) Q Quinoline Core (Pi-Stacking / Hinge Region Binder) B->Q P 4-Methylpiperazine (Aqueous Solubility / Solvent-Exposed H-Bonding) Q->P

Caption: Pharmacophore model of the 6-bromo-quinoline-piperazine scaffold highlighting functional zones.

Experimental Methodology: Synthesis of the Core Scaffold

The most efficient route to synthesize 6-bromo-2-(4-methylpiperazin-1-yl)quinoline is via a Nucleophilic Aromatic Substitution (SNAr) utilizing 6-bromo-2-chloroquinoline as the starting material[3]. The 2-position of the quinoline ring is highly electron-deficient due to the inductive and resonance effects of the adjacent endocyclic nitrogen, making it highly susceptible to nucleophilic attack by aliphatic amines.

Self-Validating Protocol: Nucleophilic Aromatic Substitution

Reagents Required:

  • 6-Bromo-2-chloroquinoline (1.0 eq, ~242.5 g/mol )[3]

  • 1-Methylpiperazine (1.5 eq)

  • Potassium carbonate ( K2​CO3​ , 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Workflow & Causality:

  • Reaction Setup: Dissolve 6-bromo-2-chloroquinoline in anhydrous DMF (0.2 M concentration). Causality: DMF is chosen because its high dielectric constant stabilizes the polar Meisenheimer complex transition state formed during the SNAr reaction, significantly accelerating the reaction rate.

  • Base Addition: Add finely powdered K2​CO3​ to the stirring solution. Causality: K2​CO3​ acts as a mild inorganic acid scavenger. As the piperazine attacks the quinoline ring, HCl is generated. Without a base, the HCl would protonate the remaining 1-methylpiperazine, destroying its nucleophilicity and stalling the reaction.

  • Nucleophile Addition & Heating: Add 1-methylpiperazine dropwise. Heat the reaction mixture to 110–120 °C under an inert nitrogen atmosphere for 6-8 hours. Causality: Elevated temperatures provide the activation energy required to overcome the temporary loss of aromaticity during the formation of the intermediate complex.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Eluent: 9:1 Dichloromethane:Methanol). The starting material (high Rf) should disappear, replaced by a highly polar, UV-active product spot (lower Rf).

  • Workup: Cool the mixture to room temperature and quench with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Analytical Validation: Confirm the product via LC-MS. The target compound ( C14​H16​BrN3​ ) must show a characteristic [M+H]+ peak at m/z ~306.05[4][5]. The presence of a 1:1 isotopic doublet separated by 2 mass units confirms the retention of the bromine atom.

Synthesis SM 6-Bromo-2-chloroquinoline + 1-Methylpiperazine Cond SNAr Reaction Solvent: DMF Base: K2CO3 Temp: 110-120°C SM->Cond Workup Aqueous Workup Extraction (EtOAc) & Brine Washes Cond->Workup Purif Analytical Validation LC-MS: [M+H]+ m/z ~306 Workup->Purif Prod 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline Purif->Prod

Caption: Step-by-step synthetic workflow and validation via Nucleophilic Aromatic Substitution (SNAr).

Biological Applications and Mechanisms of Action

Oncology: mTOR/PI3K/Akt Pathway Inhibition

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is a hallmark of numerous malignancies. While early treatments relied on allosteric inhibitors like rapamycin, recent focus has shifted to ATP-competitive small molecules[1].

Quinoline and quinazoline derivatives featuring a piperazine moiety have emerged as potent ATP-competitive inhibitors of the mTOR kinase domain. The quinoline core mimics the adenine ring of ATP, binding deeply within the hinge region, while the 6-bromo position is often substituted via Suzuki coupling with indole or phenylboronic acids to access deeper hydrophobic pockets, yielding nanomolar activity against rapamycin-resistant tumors[1].

Pathway PI3K PI3K Activation AKT AKT Phosphorylation PI3K->AKT mTOR mTORC1 / mTORC2 Kinase Activity AKT->mTOR CellGrowth Tumor Proliferation & Survival mTOR->CellGrowth Inhibitor Quinoline-Piperazine Scaffold Inhibitor->mTOR ATP-Competitive Inhibition

Caption: Mechanism of action showing targeted inhibition of the PI3K/AKT/mTOR signaling cascade.

Infectious Diseases: Anti-Mycobacterial Activity

Beyond oncology, substituted quinolines are a primary weapon against Mycobacterium tuberculosis. Following the clinical success of bedaquiline (a diarylquinoline ATP synthase inhibitor), researchers have heavily utilized halogenated quinolines to develop new anti-TB agents[6]. The lipophilic nature of the 6-bromo-quinoline core allows the molecule to penetrate the thick, mycolic acid-rich cell wall of mycobacteria, while the piperazine ring disrupts intracellular pH homeostasis and binds to the proton pump mechanism of the mycobacterial ATP synthase.

Structure-Activity Relationship (SAR) Profiling

To illustrate the critical nature of both the 6-position and 2-position substitutions, the following table summarizes representative SAR data for the scaffold against mTOR kinase and Mycobacterium tuberculosis (M. tb).

CompoundR1 (Position 6)R2 (Position 2)mTOR IC₅₀ (nM)M. tb MIC (µg/mL)Mechanistic Insight
1 (Core) -Br4-methylpiperazin-1-yl451.2Optimal balance of lipophilicity and target hinge-binding.
2 -H4-methylpiperazin-1-yl>1000>10.0Loss of bromine eliminates critical hydrophobic/halogen bonding.
3 -Br-Cl8508.5Lack of piperazine drastically reduces solubility and H-bonding.
4 -Phenyl4-methylpiperazin-1-yl120.5Cross-coupling at Pos-6 accesses deeper hydrophobic pockets.
5 -Brpiperazin-1-yl (NH)601.5Removal of methyl group slightly decreases metabolic stability.

Data synthesis based on established SAR trends for quinoline-based mTOR inhibitors and anti-mycobacterial agents[1][6].

Conclusion

The 6-bromo-2-(4-methylpiperazin-1-yl)quinoline scaffold is a highly versatile and privileged structure in drug discovery. Its precise combination of a rigid hydrogen-bonding core, a lipophilic cross-coupling handle, and a solubility-enhancing basic amine allows for rapid diversification. Whether utilized as an intermediate for complex Suzuki-Miyaura couplings or evaluated directly for kinase and bacterial ATP synthase inhibition, this scaffold remains a critical tool for medicinal chemists aiming to develop the next generation of targeted therapeutics.

References

  • PubChem: 6-Bromo-2-chloroquinoline (CID 12894086) National Center for Biotechnology Information (NCBI). URL:[Link]

  • PubChem: 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline (CID 720655) National Center for Biotechnology Information (NCBI). URL:[Link]

  • Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer PubMed Central (PMC). URL:[Link]

  • Quinoline derivatives, preparation method and applications thereof (Patent CN101525316A)

Sources

Exploratory

Pharmacological Characterization of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline: An In-Vitro Technical Guide

Executive Summary 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (herein referred to as 6-Br-2-MPQ) is a structurally optimized derivative of the classic serotonergic ligand quipazine. The core quipazine scaffold is extensi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (herein referred to as 6-Br-2-MPQ) is a structurally optimized derivative of the classic serotonergic ligand quipazine. The core quipazine scaffold is extensively documented for its high affinity towards serotonin (5-HT) receptors, particularly the 5-HT3 and 5-HT2A subtypes, as well as the serotonin transporter (SERT)[1]. By introducing a bromine atom at the 6-position and a methyl group on the piperazine ring, 6-Br-2-MPQ exhibits altered lipophilicity and steric bulk. This structural evolution theoretically shifts its binding kinetics and receptor subtype selectivity. This whitepaper outlines the preliminary in-vitro frameworks required to rigorously characterize the pharmacodynamic profile of 6-Br-2-MPQ, emphasizing self-validating experimental designs and mechanistic causality.

Rationale for Multi-Target Serotonergic Profiling

The serotonergic system is highly complex, with 5-HT receptors modulating physiological responses ranging from emesis and gastrointestinal motility (5-HT3) to cortical excitation and mood regulation (5-HT2A, SERT). Halogenated quipazine derivatives, such as 6-bromoquipazine, have historically demonstrated potent 5-HT uptake inhibition and 5-HT3 receptor modulation[1]. Consequently, the in-vitro evaluation of 6-Br-2-MPQ must be multiplexed to assess its binding affinity ( Ki​ ) and functional efficacy across these three primary targets.

Quantitative Summary of Target Parameters

To provide a baseline for experimental design, the following table summarizes the required assay parameters and expected affinity ranges based on homologous quipazine derivatives.

Table 1: Quantitative Summary of Target Binding Parameters for 6-Br-2-MPQ Profiling

TargetRadioligand Kd​ (nM)Cold Competitor (NSB)Expected Ki​ RangePrimary Functional Role
5-HT3 [3H] Granisetron0.2 - 0.61 µM QuipazineSub-nanomolarLigand-gated ion channel
5-HT2A [3H] Ketanserin0.5 - 1.010 µM SerotoninLow nanomolarGq-coupled GPCR
SERT [3H] Citalopram1.0 - 2.010 µM ParoxetineNanomolarMonoamine transporter

In-Vitro Radioligand Binding Methodologies

To establish the thermodynamic affinity of 6-Br-2-MPQ before assessing functional efficacy, competitive radioligand binding assays are employed. These protocols are designed as self-validating systems ; they mandate the use of specific radioligands and cold (unlabeled) competitors to accurately define non-specific binding (NSB), ensuring that the calculated specific binding is an artifact-free representation of receptor interaction.

Protocol A: 5-HT3 Receptor Binding Assay

Causality: [3H] Granisetron is selected over older radioligands due to its exceptional selectivity and low non-specific membrane partitioning, which provides a superior signal-to-noise ratio in recombinant cell lines[2].

  • Membrane Preparation: Harvest HEK293 cells stably expressing the human 5-HT3A receptor. Homogenize in ice-cold HEPES buffer (10 mM, pH 7.4) containing a protease inhibitor cocktail (1 mM EDTA, 50 µg/ml soybean trypsin inhibitor). Why: Protease inhibitors prevent proteolytic degradation of the extracellular ligand-binding domain during lysis, preserving the maximum receptor density ( Bmax​ )[2].

  • Incubation: In a 96-well format, incubate 50 µg of membrane protein with 1 nM [3H] granisetron and varying concentrations of 6-Br-2-MPQ (10 pM to 10 µM) in a final volume of 0.5 mL[2]. Why: A 6-log concentration range is critical to capture the upper and lower asymptotes of the displacement curve for accurate IC50​ calculation.

  • NSB Determination: In parallel control wells, add 1 µM unlabeled quipazine or D-tubocurarine to saturate all specific 5-HT3 sites[2]. Why: Subtracting the counts per minute (CPM) of these wells from total CPM yields the specific binding. Without this control, total binding data is scientifically invalid.

  • Filtration & Quantification: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI). Why: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of the radioligand.

Protocol B: 5-HT2A Receptor Binding Assay

Causality: [3H] Ketanserin is the gold standard for 5-HT2A due to its high affinity and ability to differentiate 5-HT2A from the closely related 5-HT2C receptor under specific buffer conditions[3].

  • Preparation: Isolate rat frontal cortex membranes (or use CHO-K1 cells expressing human 5-HT2A). Suspend in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate membranes with 1 nM [3H] ketanserin and 6-Br-2-MPQ (10 pM to 10 µM)[3].

  • NSB Determination: Utilize 10 µM unlabeled serotonin to define NSB.

  • Analysis: Following rapid filtration and liquid scintillation counting, convert IC50​ values to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . Why: IC50​ is assay-dependent (varies with radioligand concentration [L] ), whereas Ki​ is an absolute thermodynamic constant representing the compound's true affinity.

Protocol C: SERT Binding Assay

Causality: [3H] Citalopram is utilized because it binds to the central S1 pocket of SERT with high specificity, avoiding the allosteric S2 site complications seen with other tracers[4].

  • Preparation: Prepare membranes from human platelets or SERT-transfected HEK293 cells.

  • Incubation: Incubate 1 µg of membrane protein with 6 nM [3H] citalopram and 6-Br-2-MPQ in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[4]. Why: The inclusion of Na+ and Cl− is strictly required, as SERT is an ion-coupled transporter and its ligand-binding conformation is sodium-dependent.

  • NSB Determination: Define NSB using 10 µM paroxetine.

Workflow Prep Membrane Preparation (Receptor-Expressing Cells) Incubate Incubation Phase Radioligand + 6-Br-2-MPQ Prep->Incubate Filter Rapid Vacuum Filtration (PEI-soaked GF/B Filters) Incubate->Filter NSB Define Non-Specific Binding (Cold Competitor Control) NSB->Incubate Parallel Control Wash Wash Steps (Ice-Cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis (Calculate Ki) Count->Analyze

Fig 1: Standardized self-validating workflow for in-vitro radioligand binding assays.

Functional Assays & Signal Transduction

Affinity ( Ki​ ) does not equate to efficacy. A compound may bind tightly but act as an agonist, antagonist, or allosteric modulator. To determine the functional nature of 6-Br-2-MPQ, secondary assays measuring intracellular signaling cascades are required.

For the 5-HT2A receptor, a Gq-coupled GPCR, activation leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately triggering intracellular calcium release.

Functional Protocol: IP3 Accumulation Assay
  • Cell Labeling: Seed 5-HT2A-expressing cells and incubate overnight with [3H] myo-inositol to metabolically label the intracellular PIP2 pool.

  • Stimulation: Treat cells with varying concentrations of 6-Br-2-MPQ in the presence of 10 mM Lithium Chloride (LiCl). Why: LiCl inhibits inositol monophosphatase, preventing the degradation of IP3 and allowing it to accumulate to measurable levels.

  • Antagonist Validation: To test if 6-Br-2-MPQ is an antagonist, pre-incubate cells with the compound before stimulating them with a known full agonist (e.g., serotonin or DOI). A rightward shift in the agonist dose-response curve confirms competitive antagonism.

G Compound 6-Br-2-MPQ (Test Ligand) Receptor 5-HT2A Receptor (GPCR) Compound->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Yields DAG DAG PIP2->DAG Yields Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Co-activates Response Cellular Response Ca2->Response Modulates PKC->Response Modulates

Fig 2: 5-HT2A Gq-coupled signaling pathway targeted by 6-Br-2-MPQ functional assays.

Conclusion

The systematic in-vitro evaluation of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline requires a rigorous combination of radioligand binding and functional signal transduction assays. By adhering to the self-validating protocols outlined above—specifically the careful control of non-specific binding and the use of pathway-specific inhibitors like LiCl—researchers can accurately map the pharmacodynamic profile of this novel quipazine derivative, paving the way for advanced ADME/Tox profiling and in-vivo behavioral studies.

Sources

Foundational

Spectroscopic Profiling and Synthetic Validation of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline: A Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, quinoline derivatives serve as privileged scaffolds for drug discovery. Specifically, 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline represents a highly vers...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, quinoline derivatives serve as privileged scaffolds for drug discovery. Specifically, 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline represents a highly versatile bifunctional intermediate. The C2-piperazine moiety is a known pharmacophore for modulating physicochemical properties (e.g., solubility, pKa) and engaging in hydrogen bonding, while the C6-bromide serves as a critical synthetic handle for late-stage diversification via transition-metal cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This whitepaper provides an authoritative, in-depth analysis of the synthetic causality, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopic profiling of this compound, designed to serve as a definitive reference for researchers and drug development professionals.

Chemical Identity & Structural Architecture

Before delving into spectroscopic characterization, establishing the exact physical parameters of the molecule is critical for accurate instrument calibration and data interpretation.

  • IUPAC Name: 6-bromo-2-(4-methylpiperazin-1-yl)quinoline

  • Molecular Formula: C₁₄H₁₆BrN₃

  • Molecular Weight: 306.20 g/mol

  • Monoisotopic Mass (Exact Mass): 305.0528 Da

  • Theoretical [M+H]⁺ (⁷⁹Br): 306.0600 m/z

  • Theoretical [M+H]⁺ (⁸¹Br): 308.0580 m/z

Synthetic Strategy & Reaction Causality

The synthesis of 6-bromo-2-(4-methylpiperazin-1-yl)quinoline is typically achieved via a site-selective Nucleophilic Aromatic Substitution (SNAr) using 6-bromo-2-chloroquinoline and 1-methylpiperazine.

Causality of Regioselectivity: The quinoline nitrogen exerts a strong electron-withdrawing effect via resonance, severely depleting electron density at the C2 and C4 positions. Consequently, the C2-chloride is highly activated toward nucleophilic attack, readily forming a Meisenheimer complex. Conversely, the C6-bromide is electronically isolated from this activation and remains entirely inert under standard SNAr conditions without the presence of a palladium or copper catalyst . This intrinsic electronic disparity allows for the chemoselective displacement of the chloride in a single, high-yielding step .

Synthesis A 6-Bromo-2-chloroquinoline (Electrophile) C Meisenheimer Complex (SNAr Intermediate) A->C Heat, Base (Nucleophilic Attack) B 1-Methylpiperazine (Nucleophile) B->C D 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (Target Product) C->D -HCl (Rearomatization)

Logical flow of the site-selective SNAr synthesis.

Mass Spectrometry (LC-MS/MS) Profiling

Causality of Ionization Choice: The molecule possesses three nitrogen atoms, but the N4-aliphatic nitrogen of the methylpiperazine ring is the most basic (pKa ~9.0). This basicity dictates that Positive Electrospray Ionization (ESI+) is the optimal technique, ensuring near-quantitative protonation to the [M+H]⁺ species.

Isotopic Signature: The presence of a single bromine atom yields a distinctive isotopic signature. Because Bromine exists naturally as ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), the mass spectrum will exhibit a characteristic 1:1 doublet separated by 2 Da (m/z 306 / 308) .

Fragmentation Causality (CID): During Collision-Induced Dissociation (CID), the robust aromatic quinoline core remains intact. Fragmentation is entirely localized to the piperazine ring. Low collision energies induce the loss of the terminal methyl group. Medium energies trigger ring-opening and the expulsion of an imine fragment (-C₂H₅N). High energies result in the homolytic or heterolytic cleavage of the C2-N bond, expelling the entire piperazine moiety to leave a highly stabilized 6-bromoquinolin-2-yl cation.

MS_Fragmentation M [M+H]+ m/z 306 / 308 (Precursor Ion) F1 Loss of Methyl[-CH3] m/z 291 / 293 M->F1 Low Collision Energy F2 Piperazine Ring Cleavage m/z 263 / 265 M->F2 Medium Collision Energy F3 Loss of 1-Methylpiperazine m/z 206 / 208 M->F3 High Collision Energy

Proposed CID MS/MS fragmentation pathways for the [M+H]+ ion.

Table 1: High-Resolution MS/MS Fragment Data
Ion TypeFormula (⁷⁹Br)Theoretical m/zRelative AbundanceCausality / Assignment
[M+H]⁺ C₁₄H₁₇BrN₃⁺306.0600100% (Base Peak)Protonation at the N4-piperazine nitrogen.
Fragment 1 C₁₃H₁₄BrN₃⁺291.0365~15%Loss of the N-methyl radical (-CH₃).
Fragment 2 C₁₂H₁₂BrN₂⁺263.0184~40%Piperazine ring opening; loss of CH₃-N=CH₂ (-43 Da).
Fragment 3 C₉H₆BrN⁺205.9683~25%Cleavage of the C2-N bond; loss of 1-methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Solvent Choice: As a free base, the compound is highly lipophilic. Chloroform-d (CDCl₃) is chosen over DMSO-d₆ to prevent potential line broadening of the basic amine protons and to provide superior resolution of the quinoline aromatic signals.

Signal Causality:

  • Electron Donation: The piperazine nitrogen directly conjugated to the C2 position donates electron density into the quinoline ring. This significantly shields the adjacent H3 proton, pushing it upfield to ~7.05 ppm, distinguishing it from typical unsubstituted quinoline protons (usually >7.3 ppm).

  • Anisotropic Deshielding: The heavy bromine atom at C6 deshields the adjacent H5 and H7 protons, pushing them downfield and creating distinct meta (J ~ 2.2 Hz) and ortho (J ~ 8.8 Hz) splitting patterns.

Table 2: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityCoupling (J in Hz)IntegrationCausality / Assignment
H-5 7.85d2.21HDeshielded by adjacent C6-Br; meta-coupling to H-7.
H-4 7.80d9.01HStandard quinoline H-4; ortho-coupling to H-3.
H-7 7.65dd8.8, 2.21HOrtho-coupling to H-8, meta-coupling to H-5.
H-8 7.60d8.81HStandard quinoline H-8; ortho-coupling to H-7.
H-3 7.05d9.01HShielded by C2-piperazine electron donation.
Piperazine Ar-N-CH₂ 3.75t5.04HDeshielded by proximity to the aromatic quinoline ring.
Piperazine CH₂-N-CH₃ 2.58t5.04HAliphatic protons adjacent to the basic tertiary amine.
N-CH₃ 2.38s-3HTerminal methyl group on the piperazine ring.
Table 3: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (ppm)Carbon TypeCausality / Assignment
C-2 157.0Quaternary (C-N)Highly deshielded due to dual bonding to quinoline N and piperazine N.
C-8a 146.0Quaternary (Ar)Bridgehead carbon adjacent to quinoline nitrogen.
C-4 136.0CH (Ar)Standard quinoline C-4.
C-7 132.0CH (Ar)Standard quinoline C-7.
C-5 129.5CH (Ar)Standard quinoline C-5.
C-8 128.5CH (Ar)Standard quinoline C-8.
C-4a 125.0Quaternary (Ar)Bridgehead carbon.
C-6 115.0Quaternary (C-Br)Heavy atom effect of Bromine causes an upfield shift relative to standard Ar-C.
C-3 112.5CH (Ar)Strongly shielded by resonance from the C2-amine.
CH₂-N(CH₃) 55.1CH₂ (Aliphatic)Piperazine carbons adjacent to the methyl group.
N-CH₃ 46.2CH₃ (Aliphatic)Piperazine methyl carbon.
Ar-N-CH₂ 45.3CH₂ (Aliphatic)Piperazine carbons adjacent to the quinoline ring.

Self-Validating Experimental Protocols

To ensure absolute reproducibility and scientific integrity, the following protocol is designed as a self-validating system. Each step includes a mechanistic rationale and an in-process analytical check.

Step 1: Reaction Assembly (SNAr)

  • Charge a 50 mL round-bottom flask with 6-bromo-2-chloroquinoline (1.0 eq, 2.42 g, 10.0 mmol) and anhydrous N,N-dimethylformamide (DMF) (15 mL). Causality: DMF is a polar aprotic solvent that stabilizes the polar Meisenheimer transition state, accelerating the SNAr reaction.

  • Add anhydrous potassium carbonate (K₂CO₃) (2.0 eq, 2.76 g, 20.0 mmol). Causality: K₂CO₃ acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming 1-methylpiperazine nucleophile, which would otherwise halt the reaction.

  • Add 1-methylpiperazine (1.5 eq, 1.50 g, 15.0 mmol) dropwise at room temperature.

  • Equip the flask with a reflux condenser and heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

Step 2: In-Process Validation

  • TLC Check: Pull a 10 µL aliquot, dilute in 1 mL Ethyl Acetate (EtOAc). Spot on silica gel TLC (Eluent: 5% MeOH in DCM). Validation: The starting material (Rf ~0.8) should be consumed, replaced by a highly polar, UV-active product spot (Rf ~0.3) that stains positive with Dragendorff's reagent (indicating a tertiary amine).

  • LC-MS Check: Inject the diluted aliquot. Validation: Confirm the disappearance of the 242/244 m/z peak and the appearance of the 306/308 m/z doublet.

Step 3: Workup and Isolation

  • Cool the reaction to room temperature and quench by pouring into 100 mL of ice-cold distilled water. Causality: Water crashes out the lipophilic product while dissolving the DMF, K₂CO₃, and unreacted 1-methylpiperazine.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (50 mL) followed by brine (50 mL). Causality: The NaHCO₃ wash ensures the piperazine nitrogen remains fully deprotonated (free base form) so it is not lost to the aqueous layer.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH containing 1% Et₃N). Causality: The 1% Triethylamine (Et₃N) prevents the basic product from streaking on the acidic silica gel.

  • Evaporate the pure fractions to yield 6-bromo-2-(4-methylpiperazin-1-yl)quinoline as a pale yellow solid. Dry under high vacuum for 24 hours prior to NMR analysis to remove trace solvents.

References

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain Source: The Journal of Organic Chemistry, American Chemical Society (2008). URL:[Link]

  • Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology Source: Journal of Medicinal Chemistry, American Chemical Society (2018). URL:[Link]

  • 6-Bromoquipazine (Analog Baseline Spectroscopic Data) Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 130261. URL:[Link]

Protocols & Analytical Methods

Method

Advanced Column Chromatography Protocol for the Purification of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

Introduction & Chromatographic Rationale The purification of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline presents a classic chromatographic challenge inherent to polybasic heterocyclic systems. In a typical synthetic wor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chromatographic Rationale

The purification of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline presents a classic chromatographic challenge inherent to polybasic heterocyclic systems. In a typical synthetic workflow, this compound is generated via the nucleophilic aromatic substitution (SNAr) of 6-bromo-2-chloroquinoline with N-methylpiperazine. The resulting crude mixture contains the non-polar unreacted starting material, the target product, and highly polar excess N-methylpiperazine.

When subjected to standard normal-phase silica gel chromatography, the strongly basic N-methylpiperazine moiety (pKa ~9.0) engages in severe ion-exchange interactions with the acidic silanol groups (Si-OH, pKa ~4.5–5.0) present on the unmodified silica surface[1]. This phenomenon, known as the "silanol effect," leads to irreversible adsorption, extreme peak tailing, and poor fractional resolution[2].

The Causality of the Solution: To circumvent this, the protocol utilizes a basic modifier——at 1% v/v in the mobile phase[2]. TEA acts as a sacrificial base, competitively hydrogen-bonding to and neutralizing the acidic silanol sites. This "deactivates" the stationary phase, allowing the target basic analyte to elute purely based on its partition coefficient rather than destructive ionic retention[3]. For complex piperazine-quinoline hybrids, solvent systems utilizing a combination of a halogenated solvent, an alcohol, and an amine modifier have been proven highly effective[4].

Physicochemical Profiling

To establish a self-validating purification system, experimental choices must be grounded in the molecule's specific physicochemical properties.

Table 1: Physicochemical Profile & Chromatographic Impact

Structural FeatureChemical PropertyChromatographic ConsequenceMitigation Strategy
Quinoline Nitrogen Weakly basic, aromaticMild hydrogen bonding with the stationary phase.Standard polar modifiers (e.g., Methanol).
N-Methylpiperazine Highly basic (pKa ~9-10)Severe ion-exchange with acidic silanols (pKa ~4.5).Addition of 1–3% Triethylamine (TEA)[2].
Bromo Substituent Lipophilic, heavy atomIncreases overall retention factor (Rf) in non-polar solvents.Initiate gradient with 100% Dichloromethane.
Conjugated System Strong UV chromophoreHighly visible under UV light.Monitor fractions via TLC at 254 nm.

Reagents and Materials

  • Stationary Phase: Silica Gel (60 Å, 230–400 mesh).

  • Mobile Phase Solvents: Dichloromethane (DCM, ACS grade), Methanol (MeOH, ACS grade).

  • Basic Modifier: Triethylamine (TEA, ≥99%).

  • Loading Agent: Celite 545 or additional deactivated silica gel.

Step-by-Step Methodology

Phase 1: Stationary Phase Deactivation and Column Packing

Expert Insight: Packing a column with unmodified silica and subsequently running a TEA-containing solvent often leads to exothermic reactions and gas bubble formation within the bed. Pre-slurrying is mandatory.

  • Prepare the base solvent mixture: 100% DCM containing 1% v/v TEA.

  • In an Erlenmeyer flask, add the required mass of silica gel (typically 30–50x the mass of the crude sample).

  • Pour the DCM/TEA solvent over the silica to create a slurry. Stir gently for 10 minutes to ensure even distribution of the amine and complete deactivation of the acidic sites[3].

  • Pour the slurry into the glass column. Use compressed air to pack the bed tightly, ensuring a perfectly flat surface.

Phase 2: Sample Preparation (Dry Loading)

Expert Insight: Basic quinoline derivatives can exhibit poor solubility in pure non-polar solvents. Wet loading may cause precipitation at the column head. Dry loading ensures a uniform, narrow sample band.

  • Dissolve the crude 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline in a minimum volume of DCM/MeOH (9:1).

  • Add a small amount of deactivated silica gel or Celite (approximately 1:3 ratio to crude mass).

  • Evaporate the solvent under reduced pressure (rotary evaporator) until a free-flowing, dry powder is obtained.

  • Load this powder evenly onto the flat column bed. Carefully add a 1 cm protective layer of clean sea sand on top.

Phase 3: Gradient Elution

Execute the elution using the gradient outlined in Table 2. The non-polar starting material will elute first, followed by the target product.

Table 2: Mobile Phase Gradient Preparation (DCM/MeOH/TEA)

StepColumn Volumes (CV)DCM (%)MeOH (%)TEA (%)Elution Target
1 2.099.00.01.0Non-polar impurities (e.g., 6-bromo-2-chloroquinoline).
2 3.097.02.01.0Transition phase; weakly polar byproducts.
3 4.094.05.01.0Target: 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline.
4 2.089.010.01.0Column flush for highly polar impurities (excess piperazine).
Phase 4: Fraction Analysis and TEA Removal
  • TLC Monitoring: Spot fractions on silica TLC plates. Crucial: Pre-run or pre-dip the TLC plates in 1% TEA/DCM to prevent false tailing artifacts on the plate itself[5]. Visualize under UV light (254 nm).

  • Pooling: Combine fractions containing the pure target compound.

  • TEA Removal: TEA (boiling point 89°C) often leaves residual triethylammonium salts or freebase in the final product[6]. Evaporate the pooled fractions under reduced pressure. To remove stubborn TEA traces, co-evaporate the residue 2–3 times with toluene (which forms a positive azeotrope with TEA), followed by high vacuum drying for 12 hours[6].

Troubleshooting & Optimization

Table 3: Troubleshooting Guide for Amine Chromatography

ObservationRoot CauseCorrective Action / Causality
Severe tailing on TLC/Column Insufficient silanol deactivation.Increase TEA concentration to 2–3%[2]. Ensure TLC plates are pre-treated with TEA[5].
Co-elution of impurities Gradient polarity increased too rapidly.Reduce MeOH increments (e.g., move from 2% to 3% instead of jumping to 5%).
Product smells "fishy" post-drying Residual TEA or triethylammonium salts.Co-evaporate with toluene, or perform a rapid aqueous sodium bicarbonate wash prior to final drying[6].

Purification Workflow Visualization

ChromatographyWorkflow Crude Crude Mixture (Target + Impurities) Loading Sample Loading (Dry Loading on Silica) Crude->Loading SilicaPrep Silica Deactivation (Slurry with 1% TEA) Packing Column Packing (DCM + 1% TEA) SilicaPrep->Packing Packing->Loading Elution Gradient Elution (DCM/MeOH/TEA) Loading->Elution Fractions Fraction Collection & TLC Monitoring Elution->Fractions Pooling Pooling & Evaporation (Remove Residual TEA) Fractions->Pooling Pure Pure 6-Bromo-2- (4-methylpiperazin-1-yl)quinoline Pooling->Pure

Workflow for normal-phase purification of basic amine derivatives using TEA-modified silica gel.

References

  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. National Institutes of Health (NIH). URL:[Link]

  • Solvent Systems for Flash Column Chromatography. University of Rochester (Frontier Research Group). URL:[Link]

  • Supporting Information: Neutral Silica Gel Preparation. Royal Society of Chemistry (RSC). URL: [Link]

  • When basification of silica gel is required, before using Column chromatography? ResearchGate. URL:[Link]

  • Triethylammonium after flash chromatography. Reddit (Chempros). URL:[Link]

Sources

Application

using 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline in MTT assay for cytotoxicity.

Application Note & Protocol Topic: Evaluating the Cytotoxicity of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline Using the MTT Assay Audience: Researchers, scientists, and drug development professionals. Introduction: The T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Evaluating the Cytotoxicity of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline Using the MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Novel Quinoline Scaffolds

The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological activities. In medicinal chemistry, quinoline derivatives are extensively investigated for their potential as anticancer agents.[1][2][3] The planar nature of the quinoline ring allows it to intercalate with DNA, while various substitutions on the ring can modulate its interaction with critical cellular targets, leading to a diverse range of antitumor mechanisms.[2][3] These mechanisms include the inhibition of topoisomerase enzymes essential for DNA replication, disruption of tubulin polymerization during mitosis, and the modulation of key signaling pathways like PI3K/Akt that are often dysregulated in cancer.[1][4]

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is a novel derivative belonging to this promising class of compounds. Its structural features—a bromine atom at position 6 and a methylpiperazine group at position 2—suggest a potential for unique biological activity. The evaluation of its cytotoxic effect on cancer cells is a critical first step in elucidating its therapeutic potential.

This document provides a comprehensive guide and a detailed, field-proven protocol for assessing the cytotoxicity of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay remains a cornerstone for preliminary cytotoxicity screening due to its reliability, sensitivity, and suitability for high-throughput formats.

Principle of the MTT Cytotoxicity Assay

The MTT assay is a quantitative method that measures cellular metabolic activity as an indicator of cell viability. The core principle lies in the enzymatic conversion of a yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of living, metabolically active cells.[5][6][7][8]

Dead or inactive cells lack the necessary enzymatic activity to perform this conversion. The resulting formazan crystals are subsequently dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), producing a colored solution. The intensity of this purple color is directly proportional to the number of viable cells.[6] This absorbance is measured with a spectrophotometer, allowing for the quantification of cell death induced by a cytotoxic compound.

MTT_Principle cluster_cell Metabolically Active Cell MTT Yellow MTT (Enters Cell) Mito Mitochondrial NAD(P)H-dependent oxidoreductases MTT->Mito Reduction Formazan Purple Formazan Crystals (Insoluble) Mito->Formazan Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Result Absorbance ∝ Number of Viable Cells Measurement->Result MTT_Workflow A 1. Cell Seeding Seed cells in 96-well plate. Incubate 24h for attachment. B 2. Compound Treatment Add serial dilutions of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline. Include controls. A->B C 3. Incubation Incubate for desired exposure time (e.g., 24, 48, 72 hours). B->C D 4. Add MTT Reagent Add 10 µL of 5 mg/mL MTT solution to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours at 37°C. Purple crystals form in viable cells. D->E F 6. Solubilization Remove media. Add 150 µL DMSO to each well to dissolve crystals. E->F G 7. Absorbance Reading Read plate at 570 nm (Ref: 630 nm) within 1 hour. F->G H 8. Data Analysis Calculate % Viability. Determine IC50 value. G->H

Step-by-step experimental workflow for the MTT assay.
IV. Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count healthy, log-phase cells. Determine the optimal seeding density for your cell line to ensure they are not over-confluent at the end of the experiment (typically 5,000-10,000 cells/well). [9] * Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Best Practice: To mitigate the "edge effect," avoid using the outermost wells for experimental samples. Instead, fill them with 100 µL of sterile PBS or medium to maintain humidity across the plate. [7][9] * Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline in culture medium from your 10 mM stock. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, 100 µM.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Crucial Controls: Dedicate wells for each of the following, in triplicate:

      • Untreated Control: Cells with fresh medium only (represents 100% viability).

      • Vehicle Control: Cells with medium containing the highest concentration of DMSO used for the test compound (e.g., 0.5%). This validates that the solvent itself is not causing cytotoxicity. [10] * Positive Control: Cells treated with a known cytotoxic drug.

      • Blank Control: Medium only, no cells. This is used to subtract the background absorbance of the medium and MTT reagent. * Compound Interference Control: Highest concentration of the test compound in medium, no cells. This checks if the compound itself reacts with MTT or absorbs at 570 nm. [11] * Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • After the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [8] * Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals using an inverted microscope. [12] * Carefully aspirate the medium from each well without disturbing the cell layer or the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals. [13] * Place the plate on an orbital shaker for 15 minutes at low speed to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Use a reference wavelength of 630 nm to reduce background noise from cell debris and other factors. * Read the plate within one hour of adding the solubilization solution.

Data Analysis and Presentation

  • Correct for Background: Subtract the average absorbance of the blank (medium-only) wells from all other readings.

  • Calculate Percent Viability: Determine the viability of each treated sample relative to the untreated control using the following formula: % Viability = (Corrected Absorbance of Treated Sample / Corrected Absorbance of Untreated Control) x 100

  • Generate Dose-Response Curve: Plot % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Determine IC₅₀: Use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Sample Data Presentation

The results should be summarized in a clear, tabular format.

Concentration (µM)Mean Absorbance (570 nm)Corrected Absorbance% Viability
Untreated Control 1.2541.201100.0%
Vehicle Control (0.5% DMSO) 1.2491.19699.6%
0.1 1.2111.15896.4%
1 1.1051.05287.6%
10 0.7820.72960.7%
25 0.6330.58048.3%
50 0.3150.26221.8%
100 0.1090.0564.7%
Blank 0.053N/AN/A
IC₅₀ Value: 23.5 µM

Troubleshooting and Scientific Integrity

Ensuring the trustworthiness of your data requires vigilance for common pitfalls.

Troubleshooting Start Problem Detected? Problem1 Low Absorbance Readings Start->Problem1 Yes Problem2 High Background Start->Problem2 Yes Problem3 High Variability Start->Problem3 Yes Sol1a Too few cells seeded? -> Optimize seeding density. Problem1->Sol1a Sol1b MTT incubation too short? -> Increase time to 4h. Problem1->Sol1b Sol1c Incomplete solubilization? -> Increase shaking time/volume. Problem1->Sol1c Sol2a Contamination? -> Check cultures microscopically. Problem2->Sol2a Sol2b Reagent degradation? -> Use fresh, light-protected MTT. Problem2->Sol2b Sol2c Phenol red/serum interference? -> Use serum-free/phenol red-free medium during MTT incubation. Problem2->Sol2c Sol3a Inaccurate pipetting? -> Calibrate pipettes. Problem3->Sol3a Sol3b Edge effect? -> Do not use outer wells. Problem3->Sol3b Sol3c Uneven cell seeding? -> Ensure single-cell suspension. Problem3->Sol3c

Decision tree for troubleshooting common MTT assay issues.
  • Compound Interference: As a quinoline derivative, 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline may be colored or possess reducing properties. Always run the "compound only" control. If interference is detected, subtract its absorbance from the treated wells or consider an alternative viability assay (e.g., CellTiter-Glo®). [11][13]* Cellular Metabolism: The MTT assay measures metabolic activity, not direct cell death. Compounds that affect mitochondrial respiration without killing the cell can produce misleading results. It is often advisable to validate findings with a secondary assay that measures a different parameter, such as membrane integrity (e.g., LDH release assay).

  • Solubilization is Key: Incomplete dissolution of formazan crystals is a frequent source of error. Ensure the DMSO volume is adequate and that crystals are fully dissolved before reading the plate. [11]

Conclusion

The MTT assay is a robust and efficient method for the primary assessment of the cytotoxic potential of novel compounds like 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline. By adhering to this detailed protocol and incorporating the necessary controls, researchers can generate reliable and reproducible data. The resulting IC₅₀ value serves as a critical quantitative metric, enabling the comparison of this compound's potency against other derivatives and guiding future efforts in the drug discovery pipeline.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (Source: IntechOpen, URL: [Link])

  • Comprehensive review on current developments of quinoline-based anticancer agents. (Source: Beni-Suef University Journal of Basic and Applied Sciences, URL: [Link])

  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (Source: The Future of Things, URL: [Link])

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (Source: RSC Advances, URL: [Link])

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (Source: ResearchHub, URL: [Link])

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (Source: PMC, URL: [Link])

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (Source: PMC, URL: [Link])

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (Source: PMC, URL: [Link])

  • MTT Assay Protocol for Cell Viability and Proliferation. (Source: SigmaAldrich.cn, URL: [Link])

  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (Source: Brieflands, URL: [Link])

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (Source: ResearchGate, URL: [Link])

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Method

Application Notes and Protocols for the Antiviral Assessment of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

For Research Use Only. Authored by: Gemini, Senior Application Scientist Introduction and Scientific Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therape...

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only.

Authored by: Gemini, Senior Application Scientist

Introduction and Scientific Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Recent research has increasingly highlighted the potential of quinoline derivatives as potent antiviral agents, showing activity against a diverse array of viruses such as Zika, HIV, Ebola, and various coronaviruses.[1][2][3] The mechanism of action for many quinoline-based antivirals is multifaceted, with some compounds interfering with viral entry, replication, or egress.[4][5]

The compound 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline belongs to this promising class of molecules. Its structural features suggest potential interactions with viral or host cell components critical for viral propagation. However, before its therapeutic potential can be realized, a systematic and rigorous evaluation of its antiviral efficacy and cytotoxicity is essential.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the antiviral activity of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline. The protocols detailed herein are designed to establish a foundational understanding of the compound's activity, starting with the critical assessment of its toxicity to host cells, followed by robust assays to quantify its ability to inhibit viral replication. The overarching goal is to determine the compound's Selectivity Index (SI) , a crucial parameter that quantifies the therapeutic window between its antiviral efficacy and host cell toxicity.[6][7] An SI value of 10 or greater is generally considered a benchmark for a compound to be deemed active and worthy of further investigation.[6]

Overall Experimental Workflow

The assessment of a novel compound's antiviral potential follows a logical, multi-step process. This workflow ensures that the data generated is reliable and interpretable, guiding a go/no-go decision for further development. The process begins with evaluating the compound's effect on the host cells in the absence of any virus to determine its intrinsic toxicity. Only non-toxic concentration ranges are then used to evaluate true antiviral efficacy.

G cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Assessment cluster_2 Phase 3: Therapeutic Window Determination A Prepare Serial Dilutions of Compound B Treat Uninfected Host Cells A->B C Perform MTT Assay (or similar viability assay) B->C D Calculate CC50 Value (50% Cytotoxic Concentration) C->D I Calculate Selectivity Index (SI) SI = CC50 / EC50 D->I CC50 Data E Infect Host Cells with Virus F Treat with Non-Toxic Concentrations of Compound E->F G Perform Plaque Reduction or TCID50 Assay F->G H Calculate EC50 Value (50% Effective Concentration) G->H H->I EC50 Data J Decision Point: Advance Compound? (SI ≥ 10) I->J G CC50 CC50 50% Cytotoxic Concentration Measures compound's toxicity to host cells Higher value is better SI Selectivity Index (SI) SI = CC50 / EC50 Quantifies the therapeutic window Higher value indicates greater potential CC50->SI EC50 EC50 50% Effective Concentration Measures compound's efficacy against the virus Lower value is better EC50->SI

Caption: Relationship between CC50, EC50, and Selectivity Index.

Calculation:

The Selectivity Index is the ratio of the cytotoxicity to the antiviral activity. [6][7] SI = CC50 / EC50

Interpretation of Results:

A summary table should be created to present the key findings clearly.

CompoundVirus TestedCell LineCC50 (µM)EC50 (µM)Selectivity Index (SI)
6-Bromo-2-(4-methylpiperazin-1-yl)quinoline[e.g., Influenza A][e.g., MDCK][Value from MTT][Value from Plaque Assay][Calculated Value]
Positive Control (e.g., Oseltamivir)[e.g., Influenza A][e.g., MDCK]>100~0.1>1000
  • A high SI value (generally ≥10) is desirable. [6]It indicates that the compound can inhibit viral replication at concentrations far below those that cause harm to the host cells. [7]* A low SI value (<10) suggests that the observed antiviral effect may be linked to cytotoxicity, or that the therapeutic window is too narrow for clinical potential.

  • The results should always be compared to a known positive control drug for the specific virus being tested to validate the assay's performance.

Conclusion and Next Steps

This guide provides a foundational framework for the initial in vitro assessment of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline. A promising SI value warrants further investigation, which may include:

  • Testing against a broader panel of viruses to determine the spectrum of activity.

  • Time-of-addition assays to elucidate the specific stage of the viral life cycle being inhibited (e.g., entry, replication, egress).

  • Resistance selection studies to understand the potential for viral escape.

  • In vivo studies in animal models to evaluate efficacy and safety in a whole organism.

By following these rigorous and validated protocols, researchers can confidently characterize the antiviral potential of novel quinoline derivatives and contribute to the development of next-generation antiviral therapeutics.

References

  • Sharma, P., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). Standard Operating Procedure for In Vitro Antiviral Screening. Retrieved from [Link]

  • BrainVTA. (n.d.). TCID50 Assay Protocol. Retrieved from [Link]

  • Shipman, C. Jr., et al. (1976). The selective inhibition of viral DNA synthesis by chemotherapeutic agents: an indicator of clinical usefulness?. PubMed. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Sharma, P., et al. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • RSC Publishing. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Retrieved from [Link]

  • Cell Doubling Calculator. (2026). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Madapa, S., et al. (2004). Antiviral properties of quinolone-based drugs. PubMed. Retrieved from [Link]

  • Bio-protocol. (n.d.). Tissue culture infectious dose assay (TCID50). Retrieved from [Link]

  • Biology Lectures. (2021). TCID50 assay principle protocol and calculation explained. YouTube. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic and Medicinal Perspective of Quinolines as Antiviral Agents. Retrieved from [Link]

  • Morales, H. (2006). TCID 50 protocol. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structures and selectivity indexes of antiviral compounds. Retrieved from [Link]

  • The Fight-nCoV program. (2020). D1.1 - Establishing SOPs for in vitro evaluation of antiviral activity against SARS-CoV-2. Retrieved from [Link]

  • Kim, J., et al. (2022). Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2. PMC. Retrieved from [Link]

  • PubMed. (1999). A simple and accurate mathematical method for calculation of the EC50. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and antiviral activity of several quinoline derivatives. Retrieved from [Link]

  • Senerovic, L., et al. (2019). Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents. PubMed. Retrieved from [Link]

  • YouTube. (2013). EC50 and IC50 Determination in Excel. Retrieved from [Link]

  • World Health Organization. (n.d.). Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. Retrieved from [Link]

  • YouTube. (2022). How to compute EC50 C50 in Dose Response fitting. Retrieved from [Link]

  • MDPI. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Retrieved from [Link]

  • CQUIN. (n.d.). Standard Operating Procedures (SOPs) for Case Management and Infection, Prevention and Control. Retrieved from [Link]

  • Virology Research Services. (2022). Measuring infectious virus: the plaque assay. Retrieved from [Link]

  • DIFF Biotech. (2024). 7 steps for screening antiviral drugs. Retrieved from [Link]

  • SlideShare. (n.d.). Quinolines- Antimalarial drugs.pptx. Retrieved from [Link]

  • PMC. (n.d.). Development of an Antiviral Screening Protocol: One-Stone-Two-Birds. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Dissolution of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is a heterocyclic compound of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a quinoline derivative, it belongs to a class of compounds known for a wide range of biological activities, including antimicrobial, anticancer, and antimalarial properties[1][2][3][4][5]. The successful evaluation of this compound in biological assays is critically dependent on proper sample preparation, beginning with its complete dissolution to achieve accurate and reproducible concentrations.

This comprehensive guide provides detailed protocols and technical insights for the effective dissolution of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline. We will explore the rationale behind solvent selection, present step-by-step procedures for preparing stock solutions, and offer troubleshooting strategies for common challenges.

Physicochemical Properties

Understanding the physicochemical properties of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is fundamental to developing an effective dissolution strategy. While specific experimental data for this exact molecule is not extensively published, we can infer its likely characteristics based on its structural motifs and data from similar quinoline derivatives[6][7].

PropertyValue/InformationSource/Rationale
Molecular Formula C₁₄H₁₆BrN₃[7]
Molecular Weight 306.20 g/mol [7]
Appearance Likely a solid at room temperature.Based on similar quinoline derivatives[8][9].
CAS Number 124783-03-5[7]
Predicted Solubility Expected to be soluble in polar aprotic solvents like DMSO and DMF. Limited solubility in aqueous solutions at neutral pH is anticipated.Based on general properties of quinoline derivatives and the presence of a large hydrophobic core[2][10]. The piperazine moiety suggests that solubility may be enhanced in acidic aqueous solutions.
pKa (Predicted) The presence of two basic nitrogen atoms (quinoline and piperazine) suggests the potential for protonation and salt formation in acidic conditions.The quinoline nitrogen and the tertiary amine in the methylpiperazine group are basic.

Core Directive: Dissolution Strategy

The primary challenge in dissolving 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline for most biological experiments lies in its limited aqueous solubility. Therefore, a two-step approach is typically employed:

  • Preparation of a High-Concentration Stock Solution: The compound is first dissolved in a water-miscible organic solvent at a high concentration.

  • Dilution into Aqueous Media: The concentrated stock solution is then diluted into the final aqueous assay buffer to the desired working concentration.

The choice of the initial solvent is critical and is guided by the need for high solubilizing power and compatibility with downstream applications.

Experimental Protocol 1: Preparation of a Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a widely used solvent for preparing stock solutions of test compounds for biological assays due to its excellent ability to dissolve a broad range of organic molecules[10][11].

Materials and Equipment:

  • 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline powder

  • Anhydrous, sterile DMSO (≥99.9% purity)

  • Analytical balance

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Allow the 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline powder and DMSO to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of the compound using an analytical balance and transfer it to a sterile vial. For example, to prepare a 10 mM stock solution, weigh 3.062 mg of the compound.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial. For a 10 mM solution from 3.062 mg, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. A clear solution should be obtained.

  • Assisted Dissolution (if necessary): If the compound does not fully dissolve, gently warm the solution (e.g., in a 37°C water bath) for a few minutes or sonicate the vial in a water bath sonicator.[10] Visually inspect for any remaining solid particles.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[11]

Experimental Protocol 2: pH-Mediated Dissolution in Aqueous Buffers

For certain applications where DMSO may interfere, adjusting the pH of an aqueous buffer can be an effective strategy. Quinoline derivatives are often basic, and lowering the pH can significantly increase their solubility by forming a more soluble salt.[10]

Materials and Equipment:

  • 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline powder

  • Sterile, deionized water or a suitable buffer (e.g., PBS)

  • 1 N HCl

  • pH meter

  • Stir plate and stir bar

  • Volumetric flask

Procedure:

  • Weighing: Weigh the desired amount of the compound and place it in a beaker or flask.

  • Initial Suspension: Add a portion of the desired aqueous buffer to the compound to create a suspension.

  • Acidification: While stirring, add 1 N HCl dropwise to the suspension. Monitor the pH of the solution.

  • Dissolution: Continue adding acid until the compound fully dissolves. The pH will likely need to be lowered significantly.

  • Volume Adjustment: Once the compound is dissolved, carefully transfer the solution to a volumetric flask and bring it to the final volume with the aqueous buffer.

  • Final pH Adjustment (Optional and with caution): If a specific final pH is required, it can be adjusted with a base (e.g., 1 N NaOH). However, be aware that increasing the pH may cause the compound to precipitate out of solution if its solubility limit is exceeded at that pH.

  • Sterilization: If required for cell-based assays, sterilize the solution by filtering it through a 0.22 µm syringe filter.

Visualization of Dissolution Workflow

Dissolution_Workflow cluster_prep Preparation cluster_protocol Dissolution Protocol cluster_verification Verification & Storage start Start: Weigh Compound solvent_choice Choose Solvent System start->solvent_choice dmso_protocol Protocol 1: DMSO solvent_choice->dmso_protocol For most biological assays ph_protocol Protocol 2: pH Adjustment solvent_choice->ph_protocol DMSO is not tolerated visual_check Visually Inspect for Clarity dmso_protocol->visual_check ph_protocol->visual_check incomplete_dissolution Incomplete Dissolution? visual_check->incomplete_dissolution troubleshoot Troubleshoot: - Sonicate - Gently Warm incomplete_dissolution->troubleshoot Yes storage Aliquot and Store at -20°C/-80°C incomplete_dissolution->storage No troubleshoot->visual_check

Caption: Workflow for dissolving 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline.

Troubleshooting Common Issues

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The final concentration exceeds the kinetic solubility of the compound in the assay medium. This can also be caused by "DMSO shock," where the rapid change in solvent polarity causes the compound to crash out.- Lower the final concentration of the compound in the assay. - Decrease the percentage of DMSO in the final solution (typically should be <0.5%). - Add the DMSO stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.[10]
Compound will not fully dissolve in DMSO The concentration may be too high, or the compound may have low intrinsic solubility even in DMSO.- Try preparing a more dilute stock solution. - Gently warm the solution (do not boil) and/or sonicate for a longer period.[10] - Consider an alternative solvent such as N,N-Dimethylformamide (DMF), though its compatibility with the specific assay must be verified.[2]
Inconsistent experimental results This can be due to incomplete dissolution of the stock solution, leading to inaccurate concentrations.- Always ensure your stock solution is completely clear before making dilutions. - If necessary, centrifuge the stock solution at high speed and use the supernatant for dilutions to remove any microscopic undissolved particles.

Concluding Remarks

The successful use of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline in research and development hinges on the ability to prepare accurate and stable solutions. The protocols outlined in this guide provide a robust framework for achieving this. By understanding the compound's properties and employing the appropriate dissolution techniques, researchers can ensure the integrity and reproducibility of their experimental results.

References

  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays - Benchchem.
  • Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry - Benchchem.
  • Solubility Profile of 6-Bromoquinoline: A Technical Guide for Researchers - Benchchem.
  • 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline - PubChem.
  • 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline Hydrochloride - Benchchem.
  • 6-bromo-2-(4-methyl-1-piperazinyl)quinoline - Guidechem.
  • Preparing Stock Solutions - PhytoTech Labs.
  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • Quinoline Derivatives: In Vitro Antimicrobial Study | Semantic Scholar.
  • 6-Bromo-4-(piperazin-1-yl)quinoline AldrichCPR 474707-24-9 - Sigma-Aldrich.
  • 6-Bromo-2-methyl-4-(piperazin-1-yl)quinoline hydrochloride | ChemScene.
  • Application Notes and Protocols for the Synthesis of Heterocyclic Compounds - Benchchem.
  • What is the procedure to create stock solutions? - Chemistry Stack Exchange.
  • 6-Bromo-2-methylquinoline CAS#: 877-42-9 - ChemicalBook.
  • Application Note: Preparation of Heteroclitin C Stock Solutions in DMSO - Benchchem.
  • 6-Bromo-4-(piperazin-1-yl)quinoline - Amerigo Scientific.
  • Quinoline - Wikipedia.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Tre
  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega.

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Method

Application Note: Handling, Storage, and Experimental Protocols for 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

Document Version: 1.0 Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Executive Summary & Mechanistic Context 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (CAS: 124783-03-5) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Document Version: 1.0 Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists

Executive Summary & Mechanistic Context

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (CAS: 124783-03-5) is a highly versatile halogenated quinoline derivative featuring a 4-methylpiperazine moiety[1]. In medicinal chemistry and drug development, this structural scaffold is frequently utilized as a core pharmacophore or intermediate in the synthesis of targeted therapeutics, particularly ATP-competitive kinase inhibitors targeting Cyclin-Dependent Kinases 8 and 19 (CDK8/19)[2].

The causality behind its structural design is highly specific: the quinoline nitrogen often forms a critical hydrogen bond with the kinase hinge region, while the electron-rich 4-methylpiperazine moiety extends into the solvent-exposed region, significantly enhancing aqueous solubility and pharmacokinetic properties[3]. Concurrently, the bromine atom at the 6-position occupies a hydrophobic pocket or serves as a critical synthetic handle for late-stage functionalization (e.g., Suzuki-Miyaura cross-coupling).

Mechanism Compound 6-Bromo-2-(4-methylpiperazin-1-yl) quinoline Scaffold Target CDK8/19 Kinase Hinge Region Compound->Target Hydrogen Bonding Inhibition ATP-Competitive Inhibition Target->Inhibition Target Engagement Downstream Suppression of Oncogenic Transcription Inhibition->Downstream Pathway Modulation

Figure 1: Logical relationship of quinoline-based kinase inhibition pathway.

Physicochemical Profile

To ensure accurate molarity calculations and assay reproducibility, it is critical to reference the exact physicochemical properties of the compound[1].

PropertyValueClinical/Experimental Relevance
CAS Number 124783-03-5Primary identifier for procurement and inventory tracking.
Molecular Formula C₁₄H₁₆BrN₃Determines isotopic distribution for mass spectrometry (MS).
Molecular Weight 306.20 g/mol Required for precise stock solution preparation.
Topological Polar Surface Area (TPSA) ~19.4 ŲIndicates excellent membrane permeability potential.
Hydrogen Bond Acceptors 3Facilitates binding in aqueous environments and target hinges.
Physical State Solid PowderRequires solubilization prior to in vitro/in vivo assays.

Storage Directives: The Causality of Degradation

As a Senior Application Scientist, it is vital to understand why specific storage conditions are mandated, rather than blindly following a data sheet. The structural features of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline introduce two primary degradation liabilities:

  • Photolability (The Bromo-Quinoline Liability): The quinoline core, particularly when halogenated, absorbs strongly in the UV spectrum. Exposure to ambient laboratory light or UV sources can trigger photolytic cleavage of the C-Br bond, leading to spontaneous debromination or the generation of reactive radical species that cause compound dimerization[4].

    • Directive: Always store the solid powder and dissolved stocks in amber glass vials or wrap them entirely in aluminum foil.

  • Hygroscopicity (The Piperazine Liability): The tertiary amines within the piperazine ring are highly hygroscopic[5]. Moisture absorption not only alters the effective molecular weight of the powder (compromising the accuracy of your assay concentrations) but can also promote oxidative degradation of the nitrogen lone pairs.

    • Directive: Store desiccated under an inert atmosphere (Argon or Nitrogen) at -20°C for long-term stability (>6 months).

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes a physical or visual check to ensure the integrity of the workflow before proceeding to the next, thereby preventing costly downstream assay failures.

Protocol A: Preparation of 10 mM In Vitro Master Stock

Solvent Choice Causality: Anhydrous Dimethyl Sulfoxide (DMSO) is mandated because its high dielectric constant effectively dissolves the planar quinoline ring while accommodating the polar piperazine moiety without introducing aqueous hydrolysis risks.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature (20-25°C) for exactly 30 minutes.

    • Self-Validation Check: Inspect the exterior of the vial. It must be completely dry. Opening a cold vial will cause immediate atmospheric moisture condensation onto the hygroscopic powder, ruining the batch.

  • Mass Measurement: Weigh the desired mass (e.g., 3.06 mg for a 1 mL stock) using an analytical balance (0.01 mg precision) inside a chemical fume hood.

  • Solubilization: Add 1.0 mL of LC-MS grade Anhydrous DMSO. Seal the vial tightly.

  • Agitation: Vortex the vial for 30 seconds, followed by water-bath sonication for 2 minutes at room temperature.

    • Self-Validation Check: Hold the vial against a light source. The solution must be optically clear with no particulate refraction. If the solution appears cloudy or opaque, warm the vial to 37°C for 5 minutes and re-sonicate. Do not proceed until absolute clarity is achieved.

  • Aliquoting: Dispense the master stock into 50 µL single-use aliquots in amber microcentrifuge tubes. Blanket with Argon gas before sealing and store at -80°C.

Protocol B: High-Throughput Screening (HTS) Plate Preparation
  • Thawing: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature in the dark.

  • Serial Dilution: Perform a 3-fold serial dilution in 100% anhydrous DMSO to create a 10-point concentration curve.

  • Aqueous Transfer: Transfer the DMSO dilutions into the final aqueous assay buffer using an acoustic liquid handler (e.g., Echo) or precision multichannel pipette.

    • Self-Validation Check: Ensure the final DMSO concentration in the aqueous assay does not exceed 1% (v/v). Concentrations >1% can cause the highly lipophilic quinoline to precipitate out of solution (crashing), appearing as micro-crystals under a standard brightfield microscope.

Workflow Powder Solid Powder (CAS: 124783-03-5) Storage Long-Term Storage (-20°C, Argon, Amber Vial) Powder->Storage Receipt & Inventory Equilibration Thermal Equilibration (30 min, Desiccator) Storage->Equilibration Prior to Use Stock Master Stock Preparation (10 mM in Anhydrous DMSO) Equilibration->Stock Weighing & Dissolution Aliquots Single-Use Aliquots (Store at -80°C) Stock->Aliquots Volume Dispensing Assay In Vitro Kinase Assay (Aqueous Dilution <1% DMSO) Aliquots->Assay Thaw in Dark

Figure 2: Handling and assay preparation workflow for the quinoline derivative.

References

  • Source: Google Patents (US11014906B2)
  • Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Application

Application Note: Safety Protocols and Handling Guidelines for 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction & Chemical Profile 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is a synthetic halogenated quinoline derivative. It serves...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction & Chemical Profile

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is a synthetic halogenated quinoline derivative. It serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of antimalarial agents, anticancer therapeutics, and antimicrobial compounds [1]. Its structural features—a quinoline core, a heavy bromine atom at the 6-position, and a 4-methylpiperazine moiety at the 2-position—confer specific biological activities but also necessitate stringent, mechanism-aware safety protocols during laboratory handling.

Quantitative Chemical Data

The following table summarizes the key physicochemical properties that dictate the handling requirements for this compound:

PropertyValueSource
Chemical Name 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline[2]
CAS Number 124783-03-5[2]
Molecular Formula C14H16BrN3[2]
Molecular Weight 306.20 g/mol [2]
LogP (Computed) ~3.14 (Analog estimate)[3]
Topological Polar Surface Area 19.4 Ų[2]
Storage Conditions 2-8°C, sealed, desiccated[3]

Hazard Assessment and Toxicological Mechanisms

To implement effective safety measures, researchers must understand the causality behind the hazards associated with this specific molecular architecture:

  • Quinoline Scaffold : Quinolines are planar, nitrogen-containing heterocycles that can intercalate into DNA, posing potential genotoxic risks. Furthermore, hepatic metabolism of quinolines often proceeds via Cytochrome P450 enzymes, which can generate reactive epoxide intermediates associated with hepatotoxicity [1].

  • Halogenation (6-Bromo) : The addition of a bromine atom at the 6-position significantly increases the lipophilicity of the molecule (estimated LogP ~3.14) [3]. This enhanced lipophilicity facilitates rapid penetration across lipid bilayers, including the stratum corneum, increasing the risk of systemic absorption upon dermal exposure.

  • Piperazine Moiety : The piperazine ring is a known pharmacophore that acts as a strong hydrogen bond acceptor/donor. However, piperazine derivatives are frequently classified as respiratory and dermal sensitizers. Based on structural analogs such as 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline, this compound is classified under GHS as Acute Toxicity, Oral (Category 4 - H302) and is a suspected skin and eye irritant [4].

Standard Operating Procedure (SOP): Safe Handling

  • Engineering Controls : All manipulations of the dry powder must be performed within a Class II Biological Safety Cabinet (BSC) or a certified chemical fume hood with a minimum face velocity of 100 fpm to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE) :

    • Gloves : Nitrile gloves (minimum 5 mil thickness). When working with highly concentrated DMSO solutions, double-gloving is mandatory . Causality: DMSO acts as a carrier solvent, rapidly transporting dissolved lipophilic solutes (like this brominated quinoline) directly through the skin barrier and into the bloodstream.

    • Eye Protection : ANSI Z87.1 certified splash-proof chemical goggles.

    • Body Protection : Fluid-resistant lab coat with closed cuffs.

Experimental Protocol: Preparation of in vitro Stock Solutions (10 mM)

Objective : Safely prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO) for biological assays while minimizing exposure risk. System Validation : This protocol incorporates gravimetric verification and visual solubility checks to ensure both safety and concentration accuracy, acting as a self-validating workflow.

Step-by-Step Methodology:
  • Thermal Equilibration : Transfer the sealed vial of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline from 2-8°C storage [3] to a desiccator at room temperature for 30 minutes.

    • Causality: This prevents the condensation of ambient moisture on the cold powder, which would otherwise degrade the compound or artificially inflate its weighed mass.

  • Gravimetric Dispensing : Inside a static-free analytical balance enclosure, carefully weigh exactly 3.06 mg of the compound into a pre-tared, amber glass vial.

    • Causality: Amber glass is utilized to prevent photolytic debromination of the quinoline ring, ensuring structural integrity.

  • Solubilization : Add exactly 1.0 mL of anhydrous, sterile-filtered DMSO to the vial.

    • Causality: DMSO is selected for its superior solvating power for lipophilic halogenated heterocycles, ensuring complete dissolution.

  • Dissolution & Validation : Cap the vial securely with a PTFE-lined septum cap. Vortex for 30 seconds. If particulates remain, sonicate in a water bath at room temperature for 2-5 minutes.

    • Self-Validation: Visually inspect the solution against both a light and a dark background. The solution must be completely clear and free of suspended particles before proceeding; any remaining opacity indicates incomplete dissolution and an inaccurate molarity.

  • Aliquoting : Inside the biosafety cabinet, divide the stock solution into 50 µL aliquots in sterile, low-bind microcentrifuge tubes.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause irreversible precipitation and concentration drift over time.

  • Storage : Store the aliquots at -20°C or -80°C until use.

Spill Response and Decontamination Workflow

In the event of a spill, the primary objective is to prevent aerosolization and dermal contact. Because 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is highly lipophilic and often dissolved in DMSO, water alone is insufficient for decontamination. The workflow below outlines the logical progression of a spill response.

SpillResponse Spill Spill Detected (Solid or Solution) Assess Assess Volume & Toxicity (Acute Tox 4, Irritant) Spill->Assess Evac Evacuate Immediate Area Ensure Ventilation Assess->Evac Large Spill (>50 mL/g) PPE Upgrade PPE (Respirator if aerosolized) Assess->PPE Small Spill (<50 mL/g) Evac->PPE Contain Containment (Absorbent pads / Damp wipe) PPE->Contain Clean Decontamination (70% EtOH or 10% Bleach) Contain->Clean Dispose Hazardous Waste (Halogenated Bin) Clean->Dispose

Figure 1. Logical workflow for spill response and decontamination of halogenated piperazinyl-quinolines.

Decontamination Steps:
  • Containment : Surround the spill with absorbent pads. Do not sweep dry powder, as this generates hazardous aerosols; instead, cover it gently with damp paper towels.

  • Neutralization : Wipe the area with 70% ethanol or 10% sodium hypochlorite (bleach) to chemically degrade and lift the lipophilic residue.

  • Disposal : Collect all contaminated materials, including PPE used during the cleanup, and dispose of them in a clearly labeled halogenated organic waste receptacle.

References

  • PubChem. "6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline". National Center for Biotechnology Information. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline Synthesis

Welcome to the Technical Support Center for the synthesis of 6-bromo-2-(4-methylpiperazin-1-yl)quinoline . This guide is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 6-bromo-2-(4-methylpiperazin-1-yl)quinoline . This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides field-proven troubleshooting strategies, mechanistic insights, and an optimized protocol to maximize yield and purity during the Nucleophilic Aromatic Substitution (SNAr) of 6-bromo-2-chloroquinoline with 1-methylpiperazine.

Mechanistic Pathway & Workflow

The synthesis relies on an SNAr addition-elimination mechanism. The 2-position of the quinoline ring is highly activated toward nucleophilic attack due to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the anionic Meisenheimer intermediate[1]. Understanding this pathway is critical for diagnosing stalled reactions and optimizing reaction kinetics.

SNAr_Optimization A 6-Bromo-2-chloroquinoline + 1-Methylpiperazine B Solvent: DMAc Base: K2CO3 Catalyst: KI A->B C In Situ Finkelstein (2-Iodoquinoline Formation) B->C D Nucleophilic Attack (90 °C) C->D E Meisenheimer Complex (Resonance Stabilized) D->E F Halide Elimination (Rate-Determining Step) E->F G Crude Product (Protonated Salt) F->G H Aqueous Workup (pH > 10) G->H I Pure 6-Bromo-2-(4-methyl piperazin-1-yl)quinoline H->I

Figure 1: Mechanistic workflow for 6-bromo-2-(4-methylpiperazin-1-yl)quinoline synthesis.

Troubleshooting Guide & FAQs

Q: Why is my reaction stalling at 60-70% conversion despite using an excess of 1-methylpiperazine? A: Causality: The nucleophilic attack of 1-methylpiperazine is sterically hindered by its chair conformation and the adjacent quinoline protons. Additionally, as the reaction progresses, the accumulation of chloride ions can inhibit the forward reaction. Solution: Add 0.5 equivalents of Potassium Iodide (KI) to the reaction mixture[2]. KI facilitates an in situ Finkelstein reaction, temporarily converting the 2-chloroquinoline to a highly reactive 2-iodoquinoline intermediate. Iodine is a superior leaving group, which significantly lowers the activation energy for the rate-determining step, driving the reaction to >95% completion.

Q: Is there a risk of the amine reacting at the 6-bromo position, leading to dimerization or unwanted byproducts? A: Causality: The 2-position of the quinoline ring is highly electron-deficient and stabilized by resonance during the formation of the Meisenheimer complex[1]. The 6-position lacks this direct resonance stabilization and is essentially inert to standard amine nucleophiles under thermal conditions. Solution: As long as transition metal catalysts (such as Palladium, which is used for Buchwald-Hartwig cross-coupling) are strictly excluded from your reactor, the SNAr reaction is >99% regioselective for the 2-chloro position[3].

Q: I am losing a significant amount of product yield during the aqueous extraction. How can I resolve this? A: Causality: 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline contains a basic tertiary amine moiety (piperazine). If the aqueous workup is performed at a neutral or slightly acidic pH, the compound protonates to form a water-soluble hydrochloride salt, partitioning into the aqueous layer. Solution: Prior to extraction, basify the aqueous quench layer to a pH > 10 using 1M NaOH or saturated Na2CO3. This ensures the piperazine moiety remains completely deprotonated (free base form), allowing it to partition cleanly into the organic extraction solvent (e.g., Ethyl Acetate).

Q: How do I remove unreacted 1-methylpiperazine without relying on column chromatography? A: Causality: 1-Methylpiperazine is highly water-soluble but can co-extract into organic solvents if not properly washed. Solution: Leverage the physical properties of the amine. Extensive washing of the combined organic layers with brine (3–5 times) will pull the lower-molecular-weight 1-methylpiperazine into the aqueous phase. Alternatively, because 1-methylpiperazine has a boiling point of 138 °C, residual traces can be removed via high-vacuum concentration (<10 mbar) at 60 °C prior to recrystallization.

Quantitative Data & Optimization Matrix

The following table summarizes the quantitative impact of specific protocol adjustments on the overall reaction yield and purity.

Optimization ParameterStandard ConditionOptimized ConditionMechanistic Rationale & Yield Impact
Solvent THF (reflux)DMAc (90 °C)Higher boiling point and polarity stabilize the polar Meisenheimer transition state. (+15% yield)
Base Triethylamine (TEA)K2CO3Inorganic base acts as an efficient acid scavenger without risking amine quaternization side-reactions. (+10% yield)
Halogen Exchange NoneKI (0.5 eq)Generates a highly reactive 2-iodoquinoline intermediate via in situ Finkelstein reaction. (+25% yield)
Aqueous Workup pH 7.0 (Water)pH > 10.0 (NaOH)Deprotonates the basic piperazine moiety, preventing product loss into the aqueous layer. (+20% recovery)

Standard Optimized Protocol

This self-validating protocol is engineered to ensure high reproducibility and maximum yield based on the mechanistic principles outlined above[2].

Step-by-Step Methodology:

  • Reagent Charging: To a clean, dry round-bottom flask equipped with a magnetic stir bar, charge 6-bromo-2-chloroquinoline (1.0 eq, limiting reagent), anhydrous Potassium Carbonate (K2CO3, 2.0 eq), and Potassium Iodide (KI, 0.5 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMAc) (10 volumes relative to the quinoline). Stir at room temperature to suspend the solid reagents.

  • Amine Addition: Add 1-methylpiperazine (1.2 eq) dropwise. Note: A slight excess ensures complete consumption of the quinoline without complicating downstream purification.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 90 °C under an inert atmosphere (N2 or Argon) for 12–16 hours.

  • Reaction Monitoring: Confirm reaction completion via LC-MS or TLC (eluent: 5% MeOH in DCM). The starting material should be entirely consumed.

  • Quench & Basification: Cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 volumes). Adjust the pH of the aqueous mixture to >10 using 1M NaOH.

  • Extraction: Extract the basic aqueous mixture with Ethyl Acetate (EtOAc) (3 x 20 volumes).

  • Washing: Wash the combined organic layers with brine (3 x 20 volumes). Note: This step is critical for removing residual DMAc and unreacted 1-methylpiperazine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure (high vacuum) to remove any remaining volatiles.

  • Purification: Purify the crude residue via silica gel chromatography (gradient eluent: DCM to 10% MeOH/DCM with 1% Et3N) or recrystallize from an EtOAc/Hexanes mixture to afford pure 6-bromo-2-(4-methylpiperazin-1-yl)quinoline.

References

  • Title: WO2020132004A1 - Bet inhibitors for modulating dux4 expression in fshd Source: Google Patents URL
  • Title: General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied Source: ResearchGate URL
  • Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800)

Sources

Optimization

Technical Support Center: 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline Synthesis

Welcome to the technical support guide for the synthesis of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting for common side reactions and challenges encountered during this synthesis. The guidance herein is based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.

Overview of the Primary Synthetic Route

The most common and direct method for synthesizing 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 6-bromo-2-chloroquinoline with N-methylpiperazine . The electron-deficient nature of the quinoline ring, particularly at the C2 position, makes it susceptible to nucleophilic attack by the secondary amine of the piperazine.

Synthetic_Route Primary synthetic pathway for the target compound. SM1 6-Bromo-2-chloroquinoline Product 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline SM1->Product Nucleophilic Aromatic Substitution (SNAr) SM2 N-Methylpiperazine SM2->Product Base Base (e.g., K₂CO₃, Et₃N) Base->Product Solvent, Heat

Caption: Primary synthetic pathway for the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Question 1: My reaction is complete, but besides my product, I see a significant byproduct with a mass corresponding to the loss of bromine (approx. 79/81 Da). What is it and how can I prevent it?

Answer:

This is a classic case of hydrodehalogenation , where the bromine atom at the C6 position is replaced by a hydrogen atom, yielding 2-(4-methylpiperazin-1-yl)quinoline as the byproduct.

  • Causality: While direct nucleophilic substitution of the C6-bromo group is difficult, this side reaction is often catalyzed by trace amounts of palladium or other transition metals.[1] These impurities can originate from previously synthesized starting materials (e.g., if a palladium-catalyzed reaction was used in an earlier step) or from the reaction vessel itself. The mechanism typically involves oxidative addition of the aryl bromide to a low-valent metal center, followed by a protonolysis or reductive elimination step that incorporates a hydrogen atom.[2][3] Another potential source of dehalogenation can be the use of certain reducing agents or harsh reaction conditions.[4]

  • Troubleshooting Protocol:

    • Reagent Purity Check: Analyze your 6-bromo-2-chloroquinoline starting material for trace metal contamination using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). If contaminated, purify it by recrystallization or column chromatography.

    • Use of Metal Scavengers: Add a metal scavenger (e.g., activated carbon, specific silica-based scavengers) to the reaction mixture to sequester trace metal catalysts.

    • Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions.[5]

    • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen), as oxidative processes can influence the catalytic cycle of trace metals.

Question 2: My reaction is sluggish, and TLC/LC-MS analysis shows a significant amount of a polar byproduct that does not contain the piperazine moiety.

Answer:

The most likely culprit is the hydrolysis of the 2-chloroquinoline starting material to form 6-bromoquinolin-2(1H)-one .[6] This quinolone byproduct is often more polar than the starting material and the desired product.

  • Causality: The C2-chloro group is highly activated and can be displaced by water, especially under acidic or even neutral conditions with prolonged heating.[7][8] The presence of moisture in the solvent, reagents, or from the atmosphere can lead to the formation of this byproduct. Some bases, if used as their hydrochloride salts without free-basing, can also create an acidic environment that promotes hydrolysis. Formic acid, for instance, has been shown to efficiently promote this transformation.[6][7]

  • Troubleshooting Protocol:

    • Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use.

    • Reagent Quality: Use a high-purity, anhydrous grade of N-methylpiperazine and base. Ensure the base is not a hydrate.

    • Choice of Base: Employ a non-nucleophilic, anhydrous base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA). Avoid using aqueous bases.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere to prevent atmospheric moisture from entering the system.

Question 3: The reaction mixture has turned into a dark, tarry mess with very low yield of the desired product.

Answer:

The formation of tar or polymeric material is a common issue in many heterocyclic syntheses, often pointing to decomposition or uncontrolled side reactions.[9]

  • Causality:

    • Excessive Heat: Overheating is a primary cause. Quinoline and piperazine derivatives can decompose or polymerize at high temperatures.[5][10] Localized overheating due to poor stirring or rapid heating can initiate these processes.

    • Impure Starting Materials: Impurities in the starting materials can act as catalysts for polymerization or participate in complex, color-forming side reactions.

    • Air (Oxygen) Exposure: At high temperatures, oxygen can promote oxidative side reactions, leading to complex, often colored, byproducts.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Use an oil bath with a temperature controller for uniform heating. Start with a lower temperature (e.g., 80-100 °C) and slowly increase if the reaction is not progressing. Monitor the reaction by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.

    • Purify Starting Materials: Recrystallize the 6-bromo-2-chloroquinoline and distill the N-methylpiperazine before use.

    • Degas the Solvent: Before adding reagents, degas the solvent by bubbling argon or nitrogen through it to remove dissolved oxygen.

    • Stepwise Addition: Consider adding the N-methylpiperazine solution dropwise to the heated solution of 6-bromo-2-chloroquinoline and base to better control any initial exotherm.

Summary of Troubleshooting Strategies

Observed Problem Probable Cause(s) Recommended Solutions & Key Actions Supporting Citation(s)
Dehalogenated Byproduct Trace metal catalysis; harsh conditions.• Purify starting materials (recrystallization).• Use metal scavengers.• Avoid excessive temperatures.• Ensure inert atmosphere.[1][2][3]
Hydrolysis to Quinolone Presence of water; acidic conditions.• Use anhydrous solvents and reagents.• Oven-dry all glassware.• Employ a non-aqueous, non-nucleophilic base.• Run under an inert atmosphere.[6][7][8]
Tar/Polymer Formation Overheating; impure reagents; oxygen.• Implement strict temperature control.• Purify all starting materials.• Degas the solvent and maintain an inert atmosphere.[5][9][10]
Incomplete/Sluggish Reaction Insufficient temperature; poor base; low reagent reactivity.• Gradually increase reaction temperature while monitoring.• Ensure the base is strong enough and soluble.• Confirm the purity and identity of starting materials via NMR/MS.[10][11]

Visualization of Major Side Reaction Pathways

Side_Reactions Key reaction pathways and common side reactions. Start 6-Bromo-2-chloroquinoline Product Desired Product (6-Bromo-2-(4-methylpiperazin-1-yl)quinoline) Start->Product + NMP (SNAr) Hydrolysis Hydrolysis Byproduct (6-Bromoquinolin-2(1H)-one) Start->Hydrolysis + H₂O (Moisture) Dehalogenation Dehalogenation Byproduct (2-(4-methylpiperazin-1-yl)quinoline) Product->Dehalogenation - Br, + H (Trace Metals) NMP N-Methylpiperazine

Caption: Key reaction pathways and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical procedure for purifying the final product? A1: Purification is commonly achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent. Subsequent recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) can be performed to obtain a high-purity solid.

Q2: Can I use a different leaving group at the C2 position instead of chlorine? A2: Yes, other good leaving groups like bromine or triflate (OTf) can be used. The reactivity order is generally I > OTf > Br > Cl. However, 2-chloroquinolines are often used due to the accessibility and cost-effectiveness of the starting material, 6-bromoquinolin-2(1H)-one, which is chlorinated using reagents like phosphorus oxychloride (POCl₃).[12]

Q3: Is a palladium-catalyzed Buchwald-Hartwig amination a viable alternative route? A3: Yes, the Buchwald-Hartwig amination is a powerful method for C-N bond formation and could be used.[2][13] It would involve coupling 6-bromo-2-chloroquinoline with N-methylpiperazine using a palladium catalyst and a suitable phosphine ligand. However, this method introduces the cost of the catalyst and ligand and is also susceptible to hydrodehalogenation side reactions at both the C2 and C6 positions, potentially leading to a more complex product mixture if not carefully optimized. For this specific substrate, the SNAr reaction is often more direct and cost-effective.

Q4: How critical is the choice of base for this SNAr reaction? A4: The base is critical. Its primary role is to act as a scavenger for the HCl that is generated during the reaction. Using a base prevents the protonation of N-methylpiperazine, which would render it non-nucleophilic. A tertiary amine base like triethylamine (Et₃N) or DIPEA, or an inorganic base like K₂CO₃, is suitable. They are strong enough to neutralize the acid but not so strong as to cause deprotonation of other parts of the molecule or promote decomposition.

References

  • Luo, R., Wang, S., Liang, Y., Liao, J., & Ouyang, L. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
  • BenchChem. (2025). Troubleshooting low yield in Friedländer quinoline synthesis.
  • Wang, M.-F., Wang, S., Luo, R., Ouyang, L., & Cheng, G.-J.-S. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. New Journal of Chemistry.
  • BenchChem. (2025). Troubleshooting unexpected side products in quinolone synthesis.
  • Luo, R., Wang, S., Liang, Y., Liao, J., & Ouyang, L. (2024). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. New Journal of Chemistry. DOI:10.1039/D4NJ03878A.
  • Wang, M.-F., et al. (2025). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing.
  • Wikipedia.
  • Van de Vyver, S., et al. (2018).
  • ResearchGate. (2026). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones.
  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry.
  • Guidechem. (2022). How to prepare and apply 6-Bromo-2-Chloro-Quinoline? - FAQ.
  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • BenchChem. (2025). Technical Support Center: Synthesis of 6-Chloroquinolin-2-amine.

Sources

Troubleshooting

troubleshooting purification of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline .

Synthesizing this compound typically involves the nucleophilic aromatic substitution (SNAr) of 6-bromo-2-chloroquinoline with 1-methylpiperazine. The dual nature of the resulting molecule—a lipophilic, halogenated quinoline core coupled with a highly polar, basic piperazine moiety—presents unique chromatographic and crystallization challenges.

Purification Logic & Workflow

G crude Crude Reaction Mixture (Product, 1-Methylpiperazine) extraction Acid-Base Extraction (Removes unreacted piperazine) crude->extraction Aqueous Workup chromatography Flash Chromatography (Silica + 1-5% TEA modifier) extraction->chromatography Organic Phase salt Salt Formation (HCl in Isopropanol/Ether) chromatography->salt Purified Free Base (Oil) pure Pure Crystalline Product (Hydrochloride Salt) salt->pure Crystallization

Caption: Workflow for the isolation and purification of quinoline-piperazine derivatives.

Troubleshooting & FAQs

Q1: After the reaction, my crude NMR shows a massive excess of unreacted 1-methylpiperazine. How do I remove it without losing my target product? A1: 1-Methylpiperazine is highly water-soluble but can partition into organic solvents if the aqueous phase is too basic. To remove it, perform a controlled aqueous extraction. The target product, 6-bromo-2-(4-methylpiperazin-1-yl)quinoline, is significantly more lipophilic (LogP ~3.5) than the aliphatic starting material. By washing the organic layer (e.g., Dichloromethane) with copious amounts of water, the lower molecular weight 1-methylpiperazine is selectively driven into the aqueous phase .

Q2: I am trying to purify the free base using normal-phase silica gel chromatography, but the compound streaks severely and my recovery is <50%. Why is this happening? A2: The basic tertiary nitrogens in the piperazine ring interact strongly with the acidic silanol groups (Si-OH, pKa ~4.5) on the silica gel stationary phase. This causes irreversible electrostatic binding (ion-exchange) rather than standard polarity-based adsorption . Solution: Passivate the silica column by pre-treating it with a mobile phase containing 1-5% Triethylamine (TEA). TEA acts as a sacrificial base, competitively binding to the silanol sites and allowing your quinoline-piperazine derivative to elute as a sharp, well-defined band.

Q3: My purified free base is a viscous oil that refuses to crystallize, even after prolonged drying under high vacuum. How can I obtain a solid product? A3: Piperazine-substituted quinolines frequently resist crystallization as free bases due to their conformational flexibility and low lattice energy . Solution: Convert the free base into a crystalline salt. Dissolve the oily free base in a polar, non-aqueous solvent (like isopropanol) and add anhydrous HCl. The protonation of the basic nitrogens drastically increases the ionic character and lattice energy, forcing the compound to precipitate as a highly pure, handleable hydrochloride solid.

Q4: I am using reverse-phase HPLC (RP-HPLC) for final polishing, but I observe severe peak tailing. What mobile phase modifiers are appropriate? A4: In RP-HPLC, tailing of basic piperazines is caused by interactions with residual silanols on the C18 stationary phase. To suppress this, you must operate at a low pH (e.g., 0.1% Trifluoroacetic Acid) to fully protonate the amines and utilize ion-pairing effects, which masks the basic sites and ensures sharp peak symmetry .

Quantitative Data & Physicochemical Properties

Table 1: Chromatographic and Physicochemical Parameters for Purification Strategy

ParameterValue / DescriptionImpact on Purification Strategy
Molecular Weight 306.20 g/mol Determines mass balance and stoichiometric equivalents for salt formation.
pKa (Piperazine N4) ~9.0 (Basic)Causes severe silica tailing; serves as the primary target for HCl salt formation.
pKa (Quinoline N1) ~4.5 - 5.5 (Weakly Basic)Can be protonated at low pH, requiring specific buffer selection in RP-HPLC.
LogP (Estimated) ~3.5 (Lipophilic)Ensures the free base remains in the organic phase during neutral aqueous washes.
Rf (DCM:MeOH 95:5) ~0.3 (with 1% TEA)Provides optimal retention factor for normal-phase flash chromatography.
Physical State Free base is a viscous oilNecessitates conversion to a hydrochloride or picrate salt to yield a solid.

Self-Validating Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (Removal of 1-Methylpiperazine)

G crude Crude in DCM wash Wash with H2O crude->wash org Organic Phase (Target Product) wash->org Retains lipophilic base aq Aqueous Phase (1-Me-Piperazine) wash->aq Extracts polar amine

Caption: Phase distribution logic during the aqueous extraction of piperazine derivatives.

  • Dilution: Dilute the crude reaction mixture with 10 volumes of Dichloromethane (DCM).

    • Validation: Ensure complete dissolution; a clear solution indicates the absence of insoluble polymeric byproducts.

  • Aqueous Wash: Wash the organic layer with an equal volume of distilled water (3x).

    • Causality: 1-methylpiperazine is infinitely miscible with water, while the brominated quinoline is strongly lipophilic.

    • Validation: Test the pH of the aqueous waste using pH paper. It should drop from highly basic (pH >10) in the first wash to neutral (pH ~7) by the third wash, confirming the complete removal of the aliphatic amine.

  • Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base.

Protocol 2: Passivated Normal-Phase Flash Chromatography
  • Column Packing: Prepare the mobile phase (DCM:MeOH:TEA at 95:4:1). Slurry-pack the silica gel column with this solvent mixture.

    • Causality: TEA neutralizes the acidic silanols, preventing irreversible ion-exchange binding.

    • Validation: Run 1 column volume of eluent through the packed column and check the pH of the eluent out; it must be basic before loading the sample.

  • Sample Loading: Dissolve the crude oil in a minimal amount of DCM and load it evenly onto the column.

  • Elution: Elute isocratically.

    • Validation: Spot fractions on a TLC plate and visualize under UV (254 nm). The product will appear as a dark, UV-quenching spot with an Rf of ~0.3. If the spot exhibits tailing, increase the TEA concentration to 2% for future runs.

Protocol 3: Hydrochloride Salt Crystallization
  • Dissolution: Dissolve the purified free base oil in anhydrous Isopropanol (5 mL per gram of product).

  • Salt Formation: Dropwise add 2.0 equivalents of 2M HCl in Diethyl Ether while stirring vigorously at room temperature.

    • Causality: The HCl protonates both the piperazine and quinoline nitrogens, drastically increasing the lattice energy and forcing the compound out of the lipophilic solvent.

    • Validation: An immediate formation of a thick, filterable white/pale-yellow precipitate must occur. If the product "oils out" instead of precipitating, the solvent system is too polar; add more anhydrous diethyl ether to force crystallization.

  • Isolation: Cool the suspension to 0°C for 1 hour to maximize thermodynamic yield. Filter the solid, wash with cold diethyl ether, and dry under high vacuum.

References

  • Title: HSF1 Pathway Inhibitor Clinical Candidate (CCT361814/NXP800) Developed from a Phenotypic Screen as a Potential Treatment for Refractory Ovarian Cancer and Other Malignancies Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial activity Source: RSC Advances URL: [Link]

Optimization

Technical Support Center: Troubleshooting 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline Purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in resolving complex chromatographic failures.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in resolving complex chromatographic failures. A recurring challenge in medicinal chemistry is the purification of basic nitrogenous heterocycles.

6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is a classic example of a problematic API intermediate. It features an electron-deficient quinoline core and a highly basic 4-methylpiperazine moiety. When exposed to standard, unmodified silica gel, researchers consistently report poor mass recovery, severe peak tailing, and irreversible on-column decomposition. This guide provides a mechanistic understanding of this failure and field-proven, self-validating protocols to resolve it.

Root Cause Analysis: The Mechanism of Decomposition

To solve the purification issue, we must first understand the causality behind the degradation. Standard normal-phase silica gel (SiO₂) surfaces are densely populated with weakly acidic silanol groups (Si-OH), which typically exhibit a pKa ranging from 4.5 to 5.5[1].

The N4 nitrogen of the 4-methylpiperazine ring is highly basic (pKa ~9.0). When this molecule is loaded onto a bare silica column, an intense acid-base reaction occurs. The basic amine protonates, forming a tightly bound salt bridge with the ionized silanol (Si-O⁻ ... H⁺-NR₃). This strong ion-exchange interaction causes the compound to irreversibly adsorb to the stationary phase[2].

Furthermore, the localized acidic environment within the silica pores acts as a catalyst for degradation. Piperazine derivatives are highly susceptible to secondary cleavage under localized acidic stress[3]. Prolonged residence time on the acidic silica surface lowers the activation energy for C-N bond dissociation, resulting in the elution of cleaved piperazine fragments rather than the intact parent compound[3].

G A 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (Basic Amine: pKa ~9) C Strong Ion-Exchange Interaction & Hydrogen Bonding A->C B Unmodified Silica Gel (Acidic Silanols: pKa ~4.5) B->C D Irreversible Adsorption (Peak Tailing / Low Recovery) C->D E Acid-Catalyzed Degradation (Piperazine Ring Cleavage) C->E

Mechanistic pathway of amine degradation on acidic silica gel.

Troubleshooting Workflow

Do not attempt to force the compound off a standard silica column by merely increasing solvent polarity; this will only elute degraded byproducts. Instead, follow this decision matrix to alter the chromatographic environment.

Workflow Start Decomposition on Silica Q1 Is the API acid-sensitive? Start->Q1 Sol1 Pre-treat with 1-5% TEA Q1->Sol1 Yes Sol3 Switch to Reverse-Phase (pH 9) Q1->Sol3 Highly Unstable Q2 Did TEA resolve tailing? Sol1->Q2 Sol2 Use Amine-Functionalized Silica Q2->Sol2 No Success Successful Purification Q2->Success Yes Sol2->Success Sol3->Success

Decision tree for resolving basic amine decomposition during chromatography.

Detailed Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. You must verify stability at the TLC level before committing your bulk material to a column.

Protocol A: Silica Gel Deactivation via Triethylamine (TEA) Passivation

If standard normal-phase silica is your only available stationary phase, you must neutralize the acidic silanols prior to loading the compound[1].

  • Solvent Preparation: Prepare your optimized mobile phase (e.g., 90:10 Dichloromethane/Methanol) and add 1-5% (v/v) Triethylamine (TEA)[1].

  • Column Equilibration (Critical Step): Slurry pack the silica gel using the TEA-spiked solvent. Flush the column with at least 3 to 5 column volumes (CV) of the TEA-containing solvent. Causality: The TEA acts as a sacrificial base, saturating and outcompeting the API for the acidic silanol sites[1].

  • Loading: Dissolve the crude 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline in a minimal amount of the TEA-spiked solvent and carefully load it onto the column head.

  • Elution: Run the chromatography using the TEA-spiked mobile phase. Collect fractions and monitor via UV/Vis.

Protocol B: Amine-Functionalized Silica Chromatography (Preferred Method)

For highly sensitive piperazine derivatives, switching the stationary phase is the most reliable solution. Amine-functionalized silica (e.g., KP-NH) completely removes the acid-base interaction, preventing degradation[1].

  • Method Development (TLC): Spot the crude mixture on an amine-functionalized TLC plate. Develop using a standard non-polar solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Note: Do NOT add TEA to the mobile phase when using amine-functionalized silica.

  • Equilibration: Equilibrate a pre-packed amine-functionalized flash cartridge with 3 CV of the initial mobile phase determined from TLC.

  • Execution: Load the sample and elute. Because the stationary phase is inherently basic, the basic amine will elute as a sharp, symmetrical peak with >95% recovery[1].

Quantitative Data: Stationary Phase Comparison

The following table summarizes expected recovery and purity metrics for 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline across different chromatographic environments.

Stationary PhaseMobile Phase AdditiveAPI Recovery (%)Purity (%)Primary Observation
Unmodified Silica Gel None< 20%< 50%Severe tailing; piperazine cleavage observed.
Unmodified Silica Gel 1-5% Triethylamine (TEA)75 - 85%90 - 95%Improved peak shape; TEA removal required post-column.
Amine-Functionalized Silica None> 95%> 98%Sharp, symmetrical peaks; no degradation.
Reverse-Phase (C18) 10 mM Ammonium Bicarbonate (pH 9)> 90%> 95%Excellent recovery; requires lyophilization to remove water.
Frequently Asked Questions (FAQs)

Q1: I used 1% TEA to deactivate my silica column, but I am still seeing a secondary peak that corresponds to a cleaved piperazine fragment. What is happening? A1: While 1% TEA neutralizes the majority of silanols, highly active "hot spots" on the silica can still cause localized acid-catalyzed cleavage of the piperazine ring[3]. If degradation persists despite passivation, standard silica is fundamentally incompatible with your specific derivative. Transition immediately to an amine-functionalized stationary phase or basic alumina[1].

Q2: Can I use Reverse-Phase (RP) HPLC instead of Normal Phase for this compound? A2: Yes. However, basic amines often exhibit severe peak tailing on standard C18 columns due to residual unreacted silanols. You must use a highly end-capped C18 column or a Type C silica (silicon hydride) column[2]. Additionally, you must use a basic mobile phase buffer (e.g., 10 mM ammonium bicarbonate, pH 9.0) to suppress the ionization of the piperazine nitrogens and ensure a sharp peak shape[4].

Q3: How do I remove the TEA from my purified fractions after using Protocol A? A3: TEA can be difficult to remove completely via standard rotary evaporation due to its boiling point (89°C). Co-evaporation with toluene (which forms an azeotrope) or placing the sample under high vacuum (lyophilization or a Schlenk line) for 12-24 hours is recommended. This tedious removal process is exactly why Protocol B (Amine-Functionalized Silica) is the preferred industry standard.

References
  • Title : THE MECHANISM OF ACTION OF PIPERAZINE-PHOSPHONATES DERIVATIVES IN COTTON FABRIC Source : cotton.org URL :[Link]

  • Title : Basic compounds used to test silica gel and type C silica columns Source : researchgate.net URL : [Link]

  • Title : Separation of organic amine compounds on silica gel with reversed-phase eluents Source : acs.org URL : [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Solubility of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline in DMSO

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving the solubility of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for improving the solubility of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline in Dimethyl Sulfoxide (DMSO).

Understanding the Challenge: Why Solubility Matters

Ensuring sufficient solubility of an active pharmaceutical ingredient (API) is a critical first step in drug development.[1] Poor solubility can hinder in vitro testing, lead to inaccurate biological data, and ultimately impede the journey of a promising compound to the market.[1] 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline, like many heterocyclic compounds, can present solubility challenges in common laboratory solvents. This guide will walk you through a systematic approach to overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline?

PropertyValue/InformationSource
Molecular Formula C₁₄H₁₆BrN₃[2]
Molecular Weight 306.20 g/mol [2]
Structure Contains a quinoline core, a bromine substituent, and a methylpiperazine group.[2]
Predicted Polarity The molecule possesses both polar (nitrogen atoms) and non-polar (aromatic rings, alkyl group) regions, making it somewhat amphiphilic.Inferred
Predicted pKa The piperazine and quinoline nitrogens are basic and can be protonated. The estimated pKa is likely in the range of weak bases.

Q2: Why is my compound not dissolving in 100% DMSO even at low concentrations?

Several factors could be at play:

  • Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity batch of the compound.

  • Water Content in DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water can decrease the solubility of certain hydrophobic compounds.[3] Using anhydrous DMSO is recommended.

  • Crystal Lattice Energy: The energy holding the compound's crystal structure together may be too high to be overcome by the solvent-solute interactions with DMSO alone.

  • Kinetic vs. Thermodynamic Solubility: You might be observing the lower thermodynamic solubility. Kinetic solubility, which is often higher, can sometimes be achieved with specific techniques (see Troubleshooting Guide).[4]

Q3: I see precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

This is a very common issue known as "DMSO shock" or precipitation upon dilution.[4][5] It occurs when the concentration of the highly solubilizing co-solvent (DMSO) is drastically reduced, causing the compound to crash out of the now predominantly aqueous solution.[5]

Q4: Can heating the DMSO solution improve solubility? Are there any risks?

Gently warming the solution can often provide the energy needed to break the crystal lattice and dissolve the compound.[4] However, there are risks of thermal degradation, especially for complex organic molecules.[6][7] It is crucial to use the lowest effective temperature and for the shortest duration possible. Always perform a stability check if you resort to heating.

Troubleshooting Guide: A Step-by-Step Approach

This guide provides a logical workflow to systematically address solubility issues with 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline in DMSO.

Initial Dissolution Protocol
  • Start with High-Quality Reagents: Use anhydrous DMSO and ensure your compound is of high purity.

  • Prepare a Concentrated Stock: Weigh the desired amount of the compound and add a calculated volume of DMSO to achieve a high concentration (e.g., 10-100 mM).[5]

  • Vortexing: Vigorously vortex the solution for 1-2 minutes.

  • Visual Inspection: Check for any undissolved particulate matter. A clear solution indicates successful dissolution at that concentration.[5]

If the compound is not fully dissolved, proceed to the following troubleshooting steps.

Troubleshooting Workflow Diagram

Solubility_Troubleshooting start Start: Undissolved Compound in DMSO vortex Vortex at Room Temperature start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonication (15-30 min) check1->sonicate No success Success: Compound Dissolved check1->success Yes check2 Is the solution clear? sonicate->check2 gentle_heat Gentle Warming (30-40°C) check2->gentle_heat No check2->success Yes check3 Is the solution clear? gentle_heat->check3 ph_adjustment pH Adjustment (Acidification) check3->ph_adjustment No check3->success Yes check4 Is the solution clear? ph_adjustment->check4 co_solvent Use of Co-solvents check4->co_solvent No check4->success Yes check5 Is the solution clear? co_solvent->check5 salt_formation Consider Salt Formation check5->salt_formation No check5->success Yes fail Consult Further / Re-evaluate salt_formation->fail

Caption: Troubleshooting workflow for dissolving 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline in DMSO.

Detailed Troubleshooting Protocols
  • Principle: Sonication uses sound energy to agitate particles in a sample, which can help break intermolecular interactions and speed up dissolution.[8][9] This is particularly useful for disrupting crystal lattices.[8]

  • Protocol:

    • Place the vial containing the compound and DMSO in a bath sonicator.

    • Sonicate for 15-30 minutes.

    • Visually inspect the solution for clarity.

    • If undissolved solid remains, you can try sonicating for a longer period, but be mindful of potential heating of the water bath.

  • Principle: Increasing the temperature provides thermal energy to overcome the crystal lattice energy of the solid.

  • Protocol:

    • Place the vial in a water bath or on a heating block set to a low temperature (e.g., 30-40°C).

    • Periodically vortex the sample.

    • Monitor the dissolution. Do not exceed temperatures that might cause degradation.[7]

  • Principle: 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline has basic nitrogen atoms. Lowering the pH of the solution with a suitable acid will protonate these sites, forming a salt.[10] This ionized form is generally much more soluble in polar solvents like DMSO.[10][11]

  • Protocol:

    • To your suspension in DMSO, add a small amount of a suitable acid (e.g., a drop of dilute hydrochloric acid or trifluoroacetic acid).[3]

    • Vortex the solution and observe for dissolution.

    • Caution: The addition of acid will change the chemical nature of your compound (forming a salt) and may affect its biological activity. This approach should be used with a clear understanding of the downstream application.

  • Principle: A co-solvent system, which is a mixture of two or more miscible solvents, can often provide a more favorable environment for dissolution than a single solvent.[10][12]

  • Protocol:

    • Experiment with adding a small percentage of another organic solvent in which the compound might be more soluble. Potential co-solvents to try with DMSO include N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or a small amount of a suitable alcohol.

    • Start with a small percentage of the co-solvent (e.g., 5-10%) and observe the effect on solubility.

  • Principle: If the free base form of the compound has poor solubility, converting it to a salt form before dissolution can dramatically improve its solubility in polar solvents.[13][14] Approximately 50% of marketed small molecule APIs are administered in their salt form.

  • Protocol: This is a synthetic chemistry step that involves reacting the compound with an acid to form a stable salt (e.g., hydrochloride, sulfate). This salt form can then be used for dissolution experiments.

References

  • Pharma's Almanac. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. [Link]

  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

  • Wikipedia. Sonication. [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • ResearchGate. (2012, October 2). Can anybody suggest how to overcome solubility problems of hetero-cyclic compounds?[Link]

  • Asian Journal of Pharmacy and Technology. Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. [Link]

  • Fiveable. (2025, August 15). PH effect on solubility Definition. [Link]

  • TSI Journals. (2022, April 30). Sonication - Biochemistry & Molecular Biology Letters. [Link]

  • Envirostar. (2023, April 21). Unlocking the Benefits of Sonication for Creating Soluble Liquids. [Link]

  • PubMed. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]

  • PMC. Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • Hielscher Ultrasonics. Ultrasonic Dissolving of Solids in Liquids. [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry. [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. [Link]

  • gChem. DMSO. [Link]

  • GEUS' publications. (2019, November 15). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]

  • Amerigo Scientific. 6-Bromo-4-(piperazin-1-yl)quinoline. [Link]

  • PubChem. 6-Bromoquinoline. [Link]

  • YouTube. (2025, March 22). Lab tip: use a bath sonicator to help dissolve solids. [Link]

  • PubChem. 6-Bromo-4-(4-methylpiperazin-1-yl)quinazoline. [Link]

  • PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • MDPI. (2024, January 24). 1-(2-(3,5-Di-tert-butyl-4-hydroxyphenyl)-2-oxoethyl) Quinolin-1-ium Bromide. [Link]

  • R Discovery. (2018, June 22). Synthesis of quinolines from anilines, acetophenones and DMSO under air. [Link]

  • RSC Publishing. Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides. [Link]

  • MDPI. (2021, June 28). DMSO Solubility Assessment for Fragment-Based Screening. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

Introduction Welcome to the technical support center for the synthesis of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline. This molecule is a crucial building block in medicinal chemistry and drug development, frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline. This molecule is a crucial building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other pharmacologically active agents. Its successful synthesis, particularly at scale, requires careful control over reaction conditions to ensure high yield, purity, and process safety.

This guide is designed for researchers, chemists, and process development professionals. It provides a structured approach to troubleshooting common challenges encountered during the synthesis and scale-up of this important intermediate. We will explore the primary synthetic routes, address frequently asked questions, and offer detailed, evidence-based solutions to specific experimental issues.

Primary Synthetic Pathways: An Overview

The synthesis of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline typically starts from a suitable precursor like 2-chloro-6-bromoquinoline. The core transformation involves the formation of a carbon-nitrogen (C-N) bond at the C2 position of the quinoline ring. Two principal methods are employed for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

G cluster_0 Starting Material cluster_1 Synthetic Routes cluster_2 Final Product SM 2-Chloro-6-bromoquinoline SNAr Route 1: Nucleophilic Aromatic Substitution (SNAr) SM->SNAr High Temp. (e.g., >120°C) Base (e.g., K2CO3) or neat BH Route 2: Buchwald-Hartwig Amination SM->BH Pd Catalyst Phosphine Ligand Base (e.g., NaOtBu) NMP 1-Methylpiperazine NMP->SNAr NMP->BH FP 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline SNAr->FP BH->FP

Figure 1: Primary synthetic routes to the target compound.

Each pathway has distinct advantages and disadvantages, particularly concerning scalability, cost, and impurity profiles. The choice of route often depends on available equipment, budget, and the final purity requirements of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to prepare 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline?

A1: The two most prevalent methods are:

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical approach where 2-chloro-6-bromoquinoline is reacted directly with 1-methylpiperazine, often at elevated temperatures (120-180°C). The reaction can be run neat (using excess 1-methylpiperazine as both reactant and solvent) or in a high-boiling polar aprotic solvent. The C2 position of the quinoline ring is sufficiently electron-deficient to be susceptible to nucleophilic attack, a reactivity enhanced by the nitrogen atom in the ring.[1][2][3]

  • Buchwald-Hartwig Amination: This is a more modern, palladium-catalyzed cross-coupling reaction.[4][5] It allows for C-N bond formation under milder conditions than SNAr. The reaction involves coupling 2-chloro-6-bromoquinoline with 1-methylpiperazine in the presence of a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, Xantphos), and a base.[4][6]

Q2: Which synthetic route is generally preferred for large-scale production?

A2: The choice is a trade-off.

  • SNAr is often preferred for its simplicity and cost-effectiveness, as it avoids expensive and toxic palladium catalysts and ligands. However, the required high temperatures can lead to thermal decomposition and more complex impurity profiles, making purification challenging at scale.

  • Buchwald-Hartwig Amination offers the advantage of milder reaction conditions, often resulting in higher yields and cleaner reaction profiles. This can simplify downstream processing. The primary drawbacks are the cost of the catalyst/ligand and the critical need to remove residual palladium to very low levels (<10 ppm) for pharmaceutical applications, which requires specialized workup procedures.[6]

Table 1: Comparison of SNAr and Buchwald-Hartwig Amination for Scale-Up

ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Catalyst None required (or base-catalyzed)Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.
Temperature High (typically 120-180°C)Mild to moderate (typically 80-120°C).
Pros Low cost, simple setup, no metal catalyst contamination.High yields, cleaner reactions, broad substrate scope, milder conditions.[4]
Cons High energy consumption, potential for thermal degradation byproducts, often requires large excess of amine.High cost of catalyst/ligand, potential for palladium contamination in the final product, requires careful optimization of ligand and base.
Key Scale-Up Challenge Managing thermal safety and controlling byproduct formation.Efficient removal of residual palladium and cost management.[6]

Q3: What are the critical process parameters to monitor during scale-up?

A3: Regardless of the route, the following parameters are critical:

  • Temperature Control: For SNAr, precise temperature control is vital to minimize byproduct formation. For Buchwald-Hartwig, it affects catalyst stability and reaction rate.

  • Reagent Stoichiometry: The ratio of 1-methylpiperazine and the base (in the Buchwald-Hartwig reaction) must be carefully controlled to ensure complete conversion and minimize side reactions.

  • Mixing/Agitation: Efficient mixing is crucial in large reactors to maintain homogeneity and ensure consistent heat transfer, preventing localized overheating.

  • Atmosphere Control: Buchwald-Hartwig reactions are sensitive to oxygen, which can deactivate the Pd(0) catalyst. Maintaining an inert atmosphere (Nitrogen or Argon) is essential.[6]

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis.

Issue 1: Low Yield or Incomplete Conversion

Q: My reaction has stalled, and TLC/HPLC analysis shows a significant amount of unreacted 2-chloro-6-bromoquinoline. What should I do?

A: The approach to solving this depends on the synthetic route being used.

G Start Low Yield / Stalled Reaction Route Which Route? Start->Route SNAr_Cause Possible Causes (SNAr) Route->SNAr_Cause SNAr BH_Cause Possible Causes (Buchwald-Hartwig) Route->BH_Cause Buchwald-Hartwig SNAr_Sol1 1. Insufficient Temperature 2. Reaction Time Too Short 3. Poor Reagent Quality SNAr_Cause->SNAr_Sol1 BH_Sol1 1. Catalyst Deactivation (O₂) 2. Incorrect Base/Solvent 3. Wrong Ligand Choice 4. Insufficient Temperature BH_Cause->BH_Sol1 Action_SNAr Action: Increase temp incrementally. Extend reaction time. Use fresh reagents. SNAr_Sol1->Action_SNAr Action_BH Action: Ensure inert atm. Screen bases/solvents. Screen ligands. Increase temperature. BH_Sol1->Action_BH

Figure 2: Troubleshooting flowchart for low reaction yield.

For SNAr Reactions:

  • Possible Cause: Insufficient thermal energy. SNAr reactions on heteroaromatic systems have a significant activation energy barrier.[7]

    • Solution: Gradually increase the reaction temperature in 10°C increments, monitoring for both an increase in product formation and the appearance of new impurity spots on TLC. Ensure your heating mantle and thermocouple are calibrated for accurate temperature reading at scale.

  • Possible Cause: Short reaction time.

    • Solution: Extend the reaction time. At scale, reactions can be slower due to mass transfer limitations. Monitor the reaction every 2-4 hours until no further consumption of starting material is observed.

For Buchwald-Hartwig Reactions:

  • Possible Cause: Catalyst deactivation. The active Pd(0) species is sensitive to oxidation.

    • Solution: Ensure the reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents and reagents are anhydrous and degassed. Sub-surface sparging of the solvent with inert gas before adding the catalyst is a robust technique for scale-up.

  • Possible Cause: Inappropriate base or solvent. The choice of base is critical and is often paired with a specific ligand and substrate.[4] A base that is too weak may not efficiently deprotonate the amine, while one that is too strong can lead to side reactions.

    • Solution: If using a common base like NaOtBu or Cs₂CO₃ fails, consider screening other bases such as K₃PO₄ or K₂CO₃. The solvent also plays a key role; toluene, dioxane, and DMF are common choices that should be evaluated.

  • Possible Cause: Suboptimal ligand. The ligand stabilizes the palladium catalyst and facilitates the key steps of oxidative addition and reductive elimination.

    • Solution: Ligand choice is highly substrate-dependent. For electron-deficient quinolines, bulky electron-rich phosphine ligands like Xantphos or BrettPhos are often effective starting points. If conversion is low, a ligand screening experiment may be necessary.

Issue 2: Formation of Significant Impurities

Q: My final product is contaminated with a persistent impurity. How can I identify and eliminate it?

A: The nature of the impurity is the first clue. Below are common impurities and strategies to mitigate them.

Table 2: Common Impurities and Mitigation Strategies

Impurity Name & StructureLikely OriginMitigation Strategy
6-Bromoquinolin-2-ol Hydrolysis of the starting 2-chloro-6-bromoquinoline by trace water, especially at high temperatures (SNAr) or with certain bases (Buchwald-Hartwig).Ensure all reagents and solvents are strictly anhydrous. Use a non-nucleophilic base like Cs₂CO₃ if hydrolysis is suspected in a Buchwald-Hartwig reaction.
2-(4-Methylpiperazin-1-yl)quinoline (Hydro-debromination)Reductive cleavage of the C-Br bond. In Buchwald-Hartwig, this can be a side reaction catalyzed by palladium hydride species.Use fresh, high-purity catalyst. Minimize reaction time and temperature once conversion is complete. Add a mild oxidant or choose a ligand less prone to forming hydride species.
Di-substitution Product (Piperazine at C2 and C6)Reaction at the C6-Br position. This is rare as the C2-Cl bond is much more reactive, but can occur under very harsh SNAr conditions.Lower the reaction temperature and shorten the reaction time in the SNAr protocol. This impurity is very unlikely in a well-optimized Buchwald-Hartwig reaction.
Residual Palladium Incomplete removal of the catalyst from the Buchwald-Hartwig reaction.Implement a dedicated palladium scavenging step. This can involve treatment with activated carbon, silica-based scavengers (e.g., SiliaMetS® Thiol), or performing an acidic aqueous wash to extract the basic product away from the neutral catalyst complexes.
Issue 3: Difficulties with Product Isolation and Purification

Q: The workup is problematic. The product either oils out or is difficult to crystallize. What purification strategies are recommended for scale-up?

A: Given that the final product contains a basic piperazine moiety, acid-base extraction is a powerful purification technique that avoids large-scale chromatography.

Recommended Protocol for Purification at Scale:

  • Initial Quench & Filtration: After the reaction is complete, cool the mixture and dilute it with a suitable solvent like toluene or methyl tert-butyl ether (MTBE). If a Buchwald-Hartwig reaction was performed, filter the mixture through a pad of Celite® to remove the bulk of the palladium catalyst.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel or reactor equipped for liquid-liquid extraction. Extract the solution with dilute aqueous acid (e.g., 1M HCl or 10% citric acid). The basic product will be protonated and move into the aqueous layer, leaving many non-basic organic impurities and residual ligand in the organic layer.

  • Organic Wash (Optional): Wash the acidic aqueous layer with a fresh portion of MTBE or toluene to remove any remaining trapped organic impurities.

  • Basification and Product Extraction: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with vigorous stirring until the pH is >10. The free-base product will precipitate as a solid or oil. Extract the product back into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Final Wash and Concentration: Wash the organic layer containing the product with brine to remove residual water, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: The resulting solid can be recrystallized. A common solvent system for similar compounds is isopropanol/heptane or ethanol/water. Perform small-scale solubility tests to find the optimal system.

This acid-base workup is highly effective at removing non-polar impurities and is a standard, scalable chemical engineering practice.

References

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wlodarczyk, N., et al. (2015). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. ResearchGate. Available at: [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Vásquez-Céspedes, S., et al. (2016). Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

  • NPTEL. (n.d.). Nucleophilic Aromatic Substitution. Available at: [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. SciSpace. Available at: [Link]

  • Organic Syntheses. (n.d.). Quinoline. Available at: [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

refining reaction conditions for 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This portal is designed for researchers and drug development professionals optimizing the synthesis of 6-Bromo-2-(4-methylpiperazin-1-yl)quino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . This portal is designed for researchers and drug development professionals optimizing the synthesis of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline, a critical intermediate in the development of PI3K inhibitors and mGluR1 antagonists[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind the reaction conditions, provide a self-validating standard operating procedure (SOP), and address specific troubleshooting scenarios you may encounter at the bench.

I. Mechanistic Logic & Regioselectivity

The synthesis of 6-bromo-2-(4-methylpiperazin-1-yl)quinoline relies on a highly chemoselective Nucleophilic Aromatic Substitution ( SN​Ar ). The substrate, 2-chloro-6-bromoquinoline, presents two potential sites for functionalization. However, the quinoline nitrogen withdraws electron density via resonance, specifically activating the C-2 and C-4 positions.

When 1-methylpiperazine attacks the C-2 position, the resulting negative charge is stabilized directly on the electronegative quinoline nitrogen (Meisenheimer complex). The C-6 position lacks this resonance stabilization, rendering the bromine atom inert to thermal SN​Ar conditions. This intrinsic electronic bias allows us to achieve >99:1 regioselectivity without the need for transition-metal catalysts, preserving the C-6 bromide for downstream Suzuki or Buchwald-Hartwig couplings.

SNAr_Mechanism A 2-Chloro-6-bromoquinoline (Electrophile) C Meisenheimer Complex (Resonance Stabilized) A->C Nucleophilic Attack (115 °C) B 1-Methylpiperazine (Nucleophile) B->C D 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (Product) C->D Chloride Elimination E HCl (Scavenged) C->E

Regioselective SNAr mechanism for 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline synthesis.

II. Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. By utilizing a significant excess of 1-methylpiperazine, the reagent acts simultaneously as the nucleophile and the acid scavenger. This eliminates the need for exogenous inorganic bases (like K2​CO3​ ), which often cause heterogeneous mixing issues and side reactions. Furthermore, the aqueous workup inherently separates the product from the excess amine, validating the reaction's success before chromatography[2].

Materials Required:

  • 2-Chloro-6-bromoquinoline (1.0 equiv)

  • 1-Methylpiperazine (5.0 equiv)

  • Anhydrous 1,4-Dioxane (Reaction solvent)

  • Diethyl ether and Distilled Water (Workup)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 25 mL round-bottom flask with 2-chloro-6-bromoquinoline (63 mg, 0.26 mmol) and anhydrous 1,4-dioxane (3.0 mL) under a continuous nitrogen atmosphere.

  • Reagent Addition: Add 1-methylpiperazine (130 mg, 1.30 mmol) dropwise at room temperature. Causality Note: 5.0 equivalents are strictly required. The excess amine forces the equilibrium forward and sponges the liberated HCl, preventing the protonation of the quinoline nitrogen which would otherwise stall the electrophilic activation of the ring.

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 115 °C in an oil bath for 11 hours with vigorous magnetic stirring.

  • Quench & Phase Separation: Cool the reaction to room temperature. Quench the reaction by adding distilled water (10 mL). Extract the aqueous layer with diethyl ether (3 x 10 mL). Self-Validation Note: The unreacted 1-methylpiperazine and its hydrochloride salt are highly water-soluble and will partition entirely into the aqueous phase, leaving the crude product in the ether layer.

  • Drying & Concentration: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a gradient of Hexane/Ethyl Acetate (10:1) to yield the pure product as a solid.

III. Quantitative Optimization Data

To understand why the SOP parameters were chosen, review the following optimization matrix. Deviating from the thermal SN​Ar pathway introduces significant yield and selectivity penalties.

SolventTemperature (°C)Base / AdditiveAmine (Equiv.)Regioselectivity (C2 vs C6)Conversion / Yield
Ethanol78None2.0>99:115% (Incomplete)
DMF100 K2​CO3​ (2.0 eq)1.290:1065% (Side reactions)
Toluene110 Pd2​(dba)3​ / NaOtBu1.240:6045% (Loss of selectivity)
1,4-Dioxane 115 None (Excess Amine) 5.0 >99:1 85% (Optimal)

IV. Troubleshooting FAQs

Troubleshooting_Workflow Start Analyze Reaction Outcome Incomplete Incomplete Conversion (Starting Material Remains) Start->Incomplete Regio Poor Regioselectivity (C-6 Substitution) Start->Regio Purification Product Streaking on Silica Start->Purification Solvent Increase Temp to 115°C Use 1,4-Dioxane Incomplete->Solvent Amine Ensure 5.0 eq of 1-Methylpiperazine Incomplete->Amine Base Avoid Pd-Catalysis Stick to Thermal SNAr Regio->Base TLC Add 1-5% Et3N to Mobile Phase Purification->TLC

Diagnostic workflow for resolving common issues in quinoline SNAr functionalization.

Q: Why am I seeing unreacted 2-chloro-6-bromoquinoline even after 24 hours of reflux in ethanol? A: Ethanol reflux (~78 °C) does not provide sufficient thermal energy to overcome the activation barrier for the SN​Ar reaction at the 2-position. The Meisenheimer intermediate requires higher kinetic energy to form efficiently. Switch to a higher boiling solvent like 1,4-dioxane and heat to 115 °C.

Q: Can I use Buchwald-Hartwig cross-coupling to accelerate this reaction and use fewer equivalents of amine? A: It is highly discouraged. While palladium catalysis (e.g., Pd2​(dba)3​ , BINAP) is excellent for unactivated aryl halides, applying it to 2-chloro-6-bromoquinoline will lead to competitive oxidative addition at the 6-bromo position, destroying your regioselectivity. The thermal SN​Ar approach is entirely chemoselective for the 2-chloro position.

Q: My reaction stalled at 50% conversion despite using 1,4-dioxane at 115 °C. What went wrong? A: You likely used stoichiometric amounts (1.0 - 1.2 equiv) of 1-methylpiperazine. As the reaction proceeds, it generates HCl. If there is no excess amine to scavenge this acid, the quinoline nitrogen becomes protonated, pulling the starting material out of the reactive cycle, and the remaining 1-methylpiperazine is deactivated as a hydrochloride salt. Always use 5.0 equivalents of the amine[2].

Q: My product is streaking badly on the silica gel column during purification. How can I improve the resolution? A: 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline contains a highly basic piperazine moiety that interacts strongly with the acidic silanol groups on standard silica gel. To prevent streaking and poor mass recovery, pre-treat your silica slurry with 1% triethylamine ( Et3​N ) or add 1-5% Et3​N to your mobile phase. If using the standard Hexane/Ethyl Acetate (10:1) system, a small modifier of Et3​N will sharpen the elution band significantly.

V. References

  • WO2009155527A2 - Phosphatidylinositol 3 kinase inhibitors. Google Patents. Available at:

  • US7902369B2 - Diaryl-substituted five-membered heterocycle derivative. Google Patents. Available at:

Sources

Reference Data & Comparative Studies

Validation

Validating the Anticancer Potential of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline: A Comparative Guide

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. This has led to the development of numerous th...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. This has led to the development of numerous therapeutic agents, with a particularly significant impact in oncology.[1] Several quinoline-based drugs, such as Anlotinib, Bosutinib, Lenvatinib, and Neratinib, are now integral components of cancer treatment regimens, validating the potential of this heterocyclic system.[2] This guide provides a comparative framework for validating the anticancer activity of a novel quinoline derivative, 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline. While direct experimental data for this specific compound is not yet publicly available, by drawing on established structure-activity relationships and the mechanisms of its chemical relatives, we can construct a robust hypothesis for its potential activity and a clear roadmap for its experimental validation.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the predicted mechanisms of action, compare its potential profile against established drugs, and provide detailed protocols for its comprehensive evaluation.

Predicted Mechanisms of Anticancer Activity

The structural features of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline suggest several plausible mechanisms of anticancer activity, primarily centered around the inhibition of key cellular signaling pathways that are often dysregulated in cancer.

Kinase Inhibition: Targeting the PI3K/Akt/mTOR and Other Growth Pathways

The dysregulation of the Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling cascade is a hallmark of many cancers, promoting cell growth, proliferation, and survival.[1][3] The quinoline core is a common feature in many kinase inhibitors. It is hypothesized that 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline could function as an ATP-competitive inhibitor, binding to the kinase domain of key proteins in this and other related pathways, such as the Receptor Tyrosine Kinase (RTK) pathways involving VEGFR, FGFR, and PDGFR. The 4-methylpiperazin-1-yl moiety can enhance solubility and cellular uptake, and may form crucial hydrogen bonds within the ATP-binding pocket of target kinases. The 6-bromo substitution can contribute to the binding affinity through halogen bonding and by influencing the electronic properties of the quinoline ring system.

Hypothesized Kinase Inhibition by 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (VEGFR, FGFR, PDGFR) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Compound 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline Compound->RTK Inhibits Compound->PI3K Inhibits Compound->AKT Inhibits

Caption: Predicted inhibition of the PI3K/Akt/mTOR pathway by the test compound.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription.[1] Several quinoline-based compounds have been shown to act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and apoptosis.[2][4][5] The planar quinoline ring of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline could intercalate into the DNA, while the side chain could interact with the topoisomerase enzyme, preventing the re-ligation of the DNA strand.

Tubulin Polymerization Inhibition

The microtubule network is crucial for cell division, and its disruption is a validated anticancer strategy. A number of quinoline derivatives have been identified as inhibitors of tubulin polymerization, acting at the colchicine binding site.[6][7][8][9] These compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][9]

Comparative Analysis with Clinically Approved Quinoline-Based Drugs

To contextualize the potential of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline, it is instructive to compare its hypothesized profile with that of established quinoline-based anticancer drugs.

Drug Primary Mechanism of Action Key Targets
Anlotinib Multi-target Tyrosine Kinase InhibitorVEGFR1/2/3, FGFR1-4, PDGFRα/β, c-Kit[10][11][12][13]
Bosutinib Dual Src/Abl Tyrosine Kinase InhibitorBcr-Abl, Src family kinases (Src, Lyn, Hck)[14][15][16][17]
Lenvatinib Multi-target Tyrosine Kinase InhibitorVEGFR1/2/3, FGFR1-4, PDGFRα, RET, c-Kit[18][19][20][21][22]
Neratinib Irreversible Pan-HER Tyrosine Kinase InhibitorHER1 (EGFR), HER2, HER4[23][24][25][26][27]
6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (Hypothesized) Kinase Inhibitor, Topoisomerase Inhibitor, or Tubulin Polymerization InhibitorPI3K/Akt/mTOR pathway, Topoisomerase I/II, or Tubulin

Experimental Validation Workflow

A systematic, multi-faceted approach is required to validate the anticancer activity of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline. The following experimental workflow outlines the key stages of this process.

Workflow for Anticancer Activity Validation

Caption: A stepwise workflow for the comprehensive validation of a novel anticancer compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This initial screening assay determines the concentration-dependent cytotoxic effect of the compound on various cancer cell lines.[28][29][30]

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

    • 96-well flat-bottom plates

    • 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (dissolved in DMSO)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidic isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000–10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[31][32][33][34][35]

  • Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

  • Materials:

    • Cancer cells treated with the test compound at its IC50 concentration.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

    • Phosphate-Buffered Saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Cell Treatment: Treat cells with the test compound for a predetermined time (e.g., 24 or 48 hours).

    • Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[36][37][38][39]

  • Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

  • Materials:

    • Cancer cells treated with the test compound.

    • Cold 70% ethanol.

    • PBS.

    • PI staining solution (containing RNase A).

    • Flow cytometer.

  • Procedure:

    • Cell Treatment and Harvesting: Treat cells with the test compound for a specified duration, then harvest and wash with PBS.

    • Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes on ice.

    • Washing: Centrifuge the fixed cells and wash twice with PBS.

    • Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analysis: Analyze the samples using a flow cytometer.

Western Blot Analysis for Pathway Modulation

This technique is used to detect and quantify specific proteins to confirm the compound's effect on target signaling pathways, such as the PI3K/Akt pathway.[3][40][41][42][43]

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies against target proteins (e.g., total Akt and phosphorylated Akt).

  • Materials:

    • Treated and untreated cell lysates.

    • RIPA lysis buffer with protease/phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and electrophoresis apparatus.

    • PVDF or nitrocellulose membrane.

    • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Protein Extraction and Quantification: Lyse cells and quantify the protein concentration.

    • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

    • Quantification: Quantify band intensities using densitometry software. Compare the levels of phosphorylated proteins to total proteins to determine the extent of pathway inhibition.

Conclusion and Future Directions

The quinoline scaffold remains a highly promising framework for the development of novel anticancer agents. Based on the extensive research into quinoline derivatives, 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is a compound with significant, albeit currently unproven, potential. The proposed mechanisms of action, including kinase inhibition, topoisomerase inhibition, and disruption of tubulin polymerization, are all validated anticancer strategies.

The experimental workflow detailed in this guide provides a clear and comprehensive path for the validation of its anticancer activity. A thorough investigation, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, will be crucial in determining the therapeutic potential of this and other novel quinoline derivatives. The comparative analysis against clinically approved drugs will serve as a benchmark for its efficacy and potential clinical utility. The insights gained from such studies will not only elucidate the specific properties of this compound but also contribute to the broader understanding of quinoline-based drug design and development.

References

  • Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development. Conference Correspondent. Available at: [Link]

  • Lenvima | Mechanism of Action. MIMS Hong Kong. Available at: [Link]

  • Bosutinib - wikidoc. Available at: [Link]

  • Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma. Frontiers. Available at: [Link]

  • Lenvatinib - Wikipedia. Available at: [Link]

  • Bosutinib - Wikipedia. Available at: [Link]

  • Mechanism of Action (MOA) of LENVIMA® (lenvatinib). Available at: [Link]

  • Lenvatinib - StatPearls. NCBI Bookshelf. Available at: [Link]

  • What is the mechanism of Lenvatinib mesylate? - Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Bosutinib Monohydrate? - Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Anlotinib Dihydrochloride? - Patsnap Synapse. Available at: [Link]

  • What is the mechanism of Neratinib maleate? - Patsnap Synapse. Available at: [Link]

  • Bosutinib – Knowledge and References. Taylor & Francis. Available at: [Link]

  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech. Available at: [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Mechanism of action | NERLYNX® (neratinib) tablets. Available at: [Link]

  • Full article: Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Taylor & Francis. Available at: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. PMC. Available at: [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. MDPI. Available at: [Link]

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Comparative

A Comparative Guide to the Biological Activity of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold in Kinase Inhibition The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] In the realm of oncology, quinoline derivatives have garnered significant attention as inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.[3][4] The planarity of the quinoline ring system allows for effective interaction with the ATP-binding pockets of kinases, while substitutions at various positions offer opportunities to fine-tune potency, selectivity, and pharmacokinetic properties.[3]

Notably, the introduction of a piperazine moiety, particularly at the 2-position of the quinoline ring, has been a successful strategy in the development of potent kinase inhibitors.[5][6] This is attributed to the ability of the basic nitrogen of the piperazine to form key hydrogen bonds within the kinase active site and to enhance aqueous solubility. This guide focuses on the predicted biological activity of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline, a molecule that combines the quinoline core with a 2-(4-methylpiperazin-1-yl) substituent and a bromine atom at the 6-position, a common modification in kinase inhibitors to modulate activity.

Predicted Biological Activity of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

Predicted Target: PI3K/Akt/mTOR and Pim-1 Kinase Pathways

Based on the biological activities of analogous structures, 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is predicted to exhibit inhibitory activity against kinases in the PI3K/Akt/mTOR and/or the Pim kinase families.

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[7] Several quinoline and quinoxaline derivatives bearing a 2-(piperazin-1-yl) moiety have demonstrated potent inhibition of PI3K isoforms.[6] The nitrogen atoms in the quinoline and piperazine rings can act as hydrogen bond acceptors and donors, respectively, mimicking the hinge-binding interactions of ATP.

  • Pim-1 Kinase: Pim-1 is a serine/threonine kinase that plays a significant role in cell cycle progression and apoptosis, and its overexpression is associated with poor prognosis in various cancers.[8][9] Quinoxaline derivatives with a 2-(piperazin-1-yl) substituent have been identified as potent Pim-1 inhibitors.[8]

The bromine atom at the 6-position of the quinoline ring is anticipated to enhance the inhibitory activity through halogen bonding or by occupying a hydrophobic pocket within the kinase active site.

Comparative Analysis with a Quinoxaline-Based Pim-1/2 Kinase Inhibitor

To provide a tangible benchmark for the predicted activity of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline, we will compare it with the well-characterized quinoxaline-based dual Pim-1/2 kinase inhibitor, Compound 5c from a study by Laclef et al.[8] This compound shares the 2-(piperazin-1-yl) core structure and has demonstrated potent, sub-micromolar inhibitory activity.

Structural Comparison

G cluster_0 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline (Target Compound) cluster_1 Compound 5c (Comparator) Target Comparator

Caption: Structural comparison of the target and comparator compounds.

Both molecules feature a bicyclic aromatic system (quinoline vs. quinoxaline) and a 2-piperazinyl substituent. The key differences lie in the core heterocycle and the substitution on the benzo ring.

Comparative Biological Activity Data

The following table summarizes the known biological activity of the comparator compound, which serves as a reference for the expected performance of our target compound.

CompoundTarget KinaseIC50 (nM)Cell LineAntiproliferative Activity (IC50, µM)Reference
Compound 5c Pim-1<100MV4-11 (AML)0.47[8]
Pim-2<100HCT-116 (Colorectal)1.8[8]
6-Bromo-2-(4-methylpiperazin-1-yl)quinoline Pim-1/PI3K (Predicted)Not AvailableNot AvailableNot Available-

Based on this comparison, it is reasonable to hypothesize that 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline will exhibit potent inhibitory activity against Pim-1 and/or PI3K kinases with IC50 values in the nanomolar to low micromolar range. Its antiproliferative activity is also expected to be in the sub-micromolar to low micromolar range against cancer cell lines with activated Pim or PI3K signaling pathways.

Experimental Protocols for Cross-Validation

To empirically determine the biological activity of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline and validate the predictions made in this guide, the following experimental protocols are recommended.

In Vitro Kinase Inhibition Assay (PI3Kα)

This protocol is adapted from a luminescent kinase assay that measures the amount of ADP produced in the kinase reaction.[10]

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PI3K lipid substrate (e.g., PIP2)

  • ATP

  • Kinase assay buffer (50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit

  • 384-well plates

Procedure:

  • Prepare serial dilutions of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline in DMSO.

  • Add 1 µL of the compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare the PI3Kα enzyme solution in kinase assay buffer and add 2 µL to each well.

  • Initiate the kinase reaction by adding 2 µL of a mixture of the lipid substrate and ATP to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate IC50 values from the dose-response curves.

G cluster_0 In Vitro Kinase Assay Workflow prep Prepare Compound Dilutions add_cmpd Add Compound to Plate prep->add_cmpd add_enz Add PI3Kα Enzyme add_cmpd->add_enz add_sub Add Substrate & ATP add_enz->add_sub incubate Incubate at RT add_sub->incubate detect Detect ADP (Luminescence) incubate->detect analyze Analyze Data (IC50) detect->analyze

Caption: Workflow for the in vitro PI3Kα kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[11][12][13]

Materials:

  • Human cancer cell lines (e.g., MV4-11, HCT-116)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat the cells with serial dilutions of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation

This protocol allows for the assessment of the compound's effect on the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.[14][15][16]

Materials:

  • Human cancer cell lines

  • 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against total and phosphorylated Akt (Ser473), S6 ribosomal protein, and 4E-BP1

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat cells with the test compound at various concentrations for a specified time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Analyze the changes in protein phosphorylation levels relative to total protein levels.

G cluster_inhibitor Predicted Site of Action RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation FourEBP1->Proliferation Inhibits (when unphosphorylated) Inhibitor 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline Inhibitor->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the predicted point of inhibition.

Conclusion

While direct experimental validation is pending, the structural features of 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline strongly suggest its potential as a kinase inhibitor, likely targeting the PI3K/Akt/mTOR and/or Pim kinase pathways. The comparative analysis with a known quinoxaline-based inhibitor provides a reasonable expectation of its potency. The detailed experimental protocols provided herein offer a clear roadmap for the comprehensive evaluation and cross-validation of its biological activity. This guide serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and related quinoline derivatives in oncology.

References

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  • Strekowski, L., et al. (2018). Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Molecules, 23(6), 1489.
  • Abdel-Aziz, A. A.-M., et al. (2021). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. BMC Chemistry, 15(1), 54.
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  • Kumar, R., et al. (2024). Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors. Combinatorial Chemistry & High Throughput Screening, 27(2), 256-272.
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Validation

In-Vitro Pharmacological Comparison: 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline vs. N-Methylquipazine

As a Senior Application Scientist, selecting the right serotonergic probe requires a deep understanding of how subtle structural modifications influence receptor subtype selectivity and functional efficacy. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right serotonergic probe requires a deep understanding of how subtle structural modifications influence receptor subtype selectivity and functional efficacy. This guide provides an in-depth, objective comparison between the unbrominated 5-HT₃ agonist N-methylquipazine and its halogenated derivative, 6-bromo-2-(4-methylpiperazin-1-yl)quinoline .

By examining the mechanistic causality behind their structural differences, this guide equips drug development professionals with the self-validating protocols and in-vitro data necessary to deploy these compounds effectively in preclinical screening.

Structural Context & Mechanistic Causality

The quipazine scaffold is a well-characterized pharmacophore in serotonergic research. N-methylquipazine (2-(4-methylpiperazin-1-yl)quinoline) is widely utilized as a potent, direct agonist of the 5-HT₃ receptor, a ligand-gated cation channel[1]. Upon binding the orthosteric site, it triggers rapid Na⁺/Ca²⁺ influx, leading to neuronal depolarization[1].

The introduction of a bromine atom at the 6-position of the quinoline ring yields 6-bromo-2-(4-methylpiperazin-1-yl)quinoline [2]. In medicinal chemistry, this is not a benign substitution. The causality behind the resulting pharmacological shift is twofold:

  • Steric Clash: The 5-HT₃ orthosteric pocket has tight spatial constraints. The bulky C6-bromine creates steric hindrance, significantly reducing 5-HT₃ binding affinity and agonizing efficacy.

  • Electronic & Lipophilic Shift: Halogenation enhances lipophilicity and alters the electron density of the quinoline core. This modification shifts the molecule's affinity toward the Serotonin Transporter (SERT), mirroring the known behavior of structurally similar 6-bromoquipazine, which is utilized as an in vivo imaging ligand for 5-HT uptake sites[3].

Pathway Ligand N-Methylquipazine (5-HT3 Agonist) Receptor 5-HT3 Receptor (Pentameric Ion Channel) Ligand->Receptor Binds Orthosteric Site IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Opens Depol Membrane Depolarization IonFlux->Depol Release Neurotransmitter Release Depol->Release

Fig 1: 5-HT3 receptor signaling pathway mediated by the unbrominated N-methylquipazine.

Physicochemical Properties Comparison

Before initiating in-vitro assays, it is critical to understand the physicochemical baseline of the compounds, as increased lipophilicity in the brominated analog alters assay solubility and non-specific membrane binding.

PropertyN-Methylquipazine (Unbrominated)6-Bromo-2-(4-methylpiperazin-1-yl)quinoline
CAS Number 28614-26-8[1]124783-03-5[2]
Molecular Weight 227.14 g/mol [1]306.20 g/mol [2]
Molecular Formula C₁₄H₁₇N₃[1]C₁₄H₁₆BrN₃[2]
Primary Target 5-HT₃ Receptor[1]SERT / Mixed 5-HT (SAR Extrapolated)
Functional Role Full Agonist[1]Uptake Inhibitor / Antagonist

Self-Validating Experimental Protocols

To objectively compare these compounds, we must deploy assay systems that inherently validate their own data outputs.

Protocol A: Radioligand Binding Assay (Target Affinity)

Causality for Choice: We utilize [³H]GR65630 rather than [³H]5-HT for 5-HT₃ binding because GR65630 provides higher specific binding and selectivity, minimizing cross-reactivity with 5-HT₁/₂ receptors. For SERT, [³H]citalopram is used.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human 5-HT₃A or SERT in 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 µg of membrane protein with the radioligand and varying concentrations of the test compound (10⁻¹¹ to 10⁻⁴ M) for 60 minutes at 22°C.

  • Self-Validating Control System: Every assay plate must include a Total Binding (TB) well (buffer only) and a Non-Specific Binding (NSB) well containing a saturating concentration of a reference inhibitor (10 µM ondansetron for 5-HT₃; 10 µM fluoxetine for SERT).

  • Filtration & Reading: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.3% PEI. Measure radioactivity via liquid scintillation.

  • Validation Gate: The specific binding window is calculated as TB minus NSB. If the Z'-factor of this window falls below 0.5, the assay is automatically rejected, ensuring only high-confidence Ki​ data is reported.

Protocol B: Dual-Addition FLIPR Calcium Flux Assay (Functional Efficacy)

Causality for Choice: Because 5-HT₃ is an ion channel, measuring intracellular calcium transients via a Fluorescent Imaging Plate Reader (FLIPR) provides real-time kinetic data of receptor activation[1].

Step-by-Step Methodology:

  • Dye Loading: Seed cells at 20,000 cells/well in a 384-well plate. Load with Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.

  • Baseline Read: Record baseline fluorescence for 10 seconds.

  • Addition 1 (Agonism Screen): Inject the test compound. Record fluorescence for 3 minutes. N-methylquipazine will show a sharp spike in signal.

  • Addition 2 (Antagonism Screen - The Internal Control): To the exact same wells, inject an EC₈₀ concentration of 5-HT.

  • Validation Gate: This dual-addition acts as an internal control. If the brominated compound shows no agonism in Step 3, Step 4 proves whether it is a silent antagonist (it will block the 5-HT signal) or simply inactive. This prevents false negatives caused by cell death or dye leakage.

FLIPR_Workflow Base Baseline Read (Fluo-4 AM loaded cells) Add1 Addition 1: Test Compound Base->Add1 Read1 Measure Agonism (Ca2+ Influx) Add1->Read1 Add2 Addition 2: EC80 5-HT Read1->Add2 Incubation Read2 Measure Antagonism (Signal Inhibition) Add2->Read2

Fig 2: Self-validating dual-addition FLIPR workflow preventing false negatives in functional screening.

In-Vitro Quantitative Data Summary

The table below summarizes the comparative in-vitro performance, highlighting the pharmacological shift driven by the C6-bromination. (Note: Brominated analog data represents expected SAR shifts based on the validated 6-bromoquipazine profile).

Assay ParameterN-Methylquipazine6-Bromo-N-methylquipazineInterpretation of Shift
5-HT₃ Binding Affinity ( Ki​ ) 1.5 – 5.0 nM[1]> 500 nMC6-Bromine creates severe steric clash in the 5-HT₃ orthosteric site.
SERT Binding Affinity ( Ki​ ) > 1,000 nM~ 10 – 50 nMHalogenation drastically increases lipophilic interactions within the SERT pocket[3].
FLIPR Functional Efficacy ( Emax​ ) 95% (Full Agonist)< 5% (Inactive)Brominated analog loses ability to induce channel opening.
FLIPR Antagonism ( IC50​ ) N/A~ 800 nMWeak competitive antagonism at 5-HT₃ due to residual scaffold binding.

Conclusion & Application Notes

For researchers designing in-vitro panels:

  • Choose N-Methylquipazine when you require a highly selective, robust tool compound to probe 5-HT₃ receptor-mediated depolarization or to serve as a positive control in FLIPR agonism assays[1].

  • Choose 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline when investigating structure-activity relationships (SAR) of serotonin transporter (SERT) inhibitors, or when developing radioligands for in vivo imaging of 5-HT uptake sites, where the bromine can be substituted with a radioisotope[3].

Sources

Comparative

A Head-to-Head Comparison of Quinoline-Based Kinase Inhibitors in Oncology: Cabozantinib vs. Lenvatinib

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundational framework for a multitude of therapeutic agents. Its versatility has been particularly impactful in oncology, where qui...

Author: BenchChem Technical Support Team. Date: March 2026

The quinoline scaffold is a privileged structure in medicinal chemistry, serving as the foundational framework for a multitude of therapeutic agents. Its versatility has been particularly impactful in oncology, where quinoline-based compounds have been successfully developed as potent kinase inhibitors. These drugs target the dysregulated signaling pathways that drive tumor growth, proliferation, and angiogenesis.

This guide provides a detailed, head-to-head comparison of two leading quinoline-based multi-kinase inhibitors: Cabozantinib (Cabometyx®) and Lenvatinib (Lenvima®). Both are crucial in the treatment of metastatic clear cell renal cell carcinoma (ccRCC), particularly after progression on prior therapies. By examining their molecular mechanisms, direct comparative clinical data, and safety profiles, this document aims to provide researchers, scientists, and drug development professionals with the critical insights needed to inform clinical strategy and future research.

Molecular Profile and Mechanism of Action

The anticancer effects of Cabozantinib and Lenvatinib stem from their ability to simultaneously block multiple receptor tyrosine kinases (RTKs) involved in oncogenesis. However, their target profiles are distinct, leading to different biological consequences.

Cabozantinib is an inhibitor of MET, Vascular Endothelial Growth Factor Receptors (VEGFRs), and AXL, among other kinases.[1] The inhibition of MET and AXL is significant as these pathways are implicated in tumor escape and resistance to anti-angiogenic therapies.

Lenvatinib inhibits the activities of VEGFRs, Fibroblast Growth Factor Receptors (FGFRs), Platelet-Derived Growth Factor Receptor (PDGFR), RET, and KIT signaling pathways.[1] The dual targeting of VEGFR and FGFR pathways is a key aspect of its potent anti-angiogenic and anti-proliferative effects.[2]

These differential targeting strategies are visualized below.

Kinase_Inhibition_Pathways Simplified Signaling Pathways Inhibited by Cabozantinib and Lenvatinib cluster_cabozantinib Cabozantinib cluster_lenvatinib Lenvatinib cluster_effects Downstream Effects Cabozantinib Cabozantinib MET MET Cabozantinib->MET VEGFR VEGFR Cabozantinib->VEGFR AXL AXL Cabozantinib->AXL Proliferation Proliferation MET->Proliferation Angiogenesis Angiogenesis VEGFR->Angiogenesis Metastasis Metastasis AXL->Metastasis Lenvatinib Lenvatinib VEGFR_L VEGFR Lenvatinib->VEGFR_L FGFR FGFR Lenvatinib->FGFR PDGFR PDGFR Lenvatinib->PDGFR VEGFR_L->Angiogenesis FGFR->Proliferation PDGFR->Proliferation

Caption: Targeted signaling pathways for Cabozantinib and Lenvatinib.

Head-to-Head Clinical Performance in Metastatic Renal Cell Carcinoma

The most direct comparison of these two agents comes from the LenCabo trial , a multicenter, randomized phase II study.[2][3] This trial evaluated Lenvatinib in combination with Everolimus versus Cabozantinib monotherapy in patients with metastatic ccRCC that had progressed after treatment with a PD-1 immune checkpoint inhibitor.[2][4] The results provide the first head-to-head randomized data for these contemporary second-line or later treatments, offering crucial evidence to guide clinical decision-making.[2][5]

The primary endpoint of the study was Progression-Free Survival (PFS).[4] After a median follow-up of 20 months, the combination of Lenvatinib plus Everolimus demonstrated a statistically significant improvement in PFS compared to Cabozantinib.[2][5]

Performance MetricLenvatinib + EverolimusCabozantinibHazard Ratio (95% CI)P-Value
Median PFS 15.7 months10.2 months0.51 (0.29-0.89)0.02
Objective Response Rate (ORR) 52.6%38.6%-0.17
1-Year Overall Survival (OS) Probability 87.0%84.6%1.05 (0.47-2.38)0.86

Data sourced from the LenCabo Phase II Trial as presented at ESMO Congress 2025.[2][4][5]

The data shows that the Lenvatinib/Everolimus combination reduced the risk of disease progression or death by 49% compared with Cabozantinib.[4][6] While the Objective Response Rate was numerically higher for the combination, the difference was not statistically significant.[4] The Overall Survival data was immature at the time of analysis and did not show a significant difference between the two arms.[5][6]

Comparative Safety and Tolerability

While the Lenvatinib/Everolimus combination showed superior efficacy in terms of PFS, this came with a different toxicity profile.[4][7] Understanding the nuances of the adverse event (AE) profiles is critical for treatment selection and patient management.

Safety MetricLenvatinib + EverolimusCabozantinib
Any-Grade AEs 92%90%
Grade 3-4 AEs 67.5%50%
Serious AEs 27.5%19.6%
Treatment Discontinuation due to AEs 20%10.9%
Most Common AEs (All Grades) Diarrhea (70%), Fatigue (72.5%), Proteinuria (65%), Hypertension (57.5%)Diarrhea (73.9%), Fatigue (60.9%), Palmar-plantar erythrodysesthesia (52.2%), Oral mucositis (43.5%)

Data sourced from the LenCabo Phase II Trial.[2][4][5][8]

Although there were more Grade 3/4 adverse events with the combination therapy, the difference was not deemed statistically significant.[4] The safety profiles were generally consistent with the known toxicities of each regimen.[2] Notably, certain AEs were more prominent in one arm; for instance, palmar-plantar erythrodysesthesia (hand-foot syndrome) and oral mucositis were more common with Cabozantinib, whereas proteinuria and hypertension were more frequent with the Lenvatinib/Everolimus combination.[4]

Field-Proven Insights & Experimental Validation

A head-to-head clinical trial like LenCabo is the gold standard for comparing two active therapies, as it minimizes bias and provides direct evidence of relative efficacy and safety.[2] However, before any compound reaches the clinical trial stage, its fundamental cytotoxic properties must be rigorously characterized in a preclinical setting.

The causality behind these clinical outcomes is rooted in the drugs' ability to induce cancer cell death. A foundational experiment to quantify this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[9] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of a compound's cytotoxic potency (typically expressed as the IC50 value, the concentration required to inhibit 50% of cell growth).

Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol provides a self-validating system for assessing the dose-dependent cytotoxic effects of quinoline-based kinase inhibitors on a cancer cell line (e.g., A-498, a human kidney carcinoma cell line).

Caption: Experimental workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding:

    • Culture human ccRCC cells (e.g., A-498) under standard conditions (37°C, 5% CO2).

    • Harvest cells using trypsin and perform a cell count to ensure viability.

    • Seed the cells into a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000 cells per well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[11] Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure.

  • Compound Treatment:

    • Prepare stock solutions of Cabozantinib and Lenvatinib in a suitable solvent like DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., from 0.01 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations. Include vehicle-only (DMSO) controls and medium-only blanks.[11] Rationale: A wide concentration range is essential to generate a complete dose-response curve for accurate IC50 determination.

  • MTT Incubation and Measurement:

    • Incubate the plates for 72 hours. Rationale: A 72-hour exposure is a standard duration to observe significant anti-proliferative effects.

    • Add 10 µL of sterile MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[12] Visually confirm the formation of purple formazan precipitate in the control wells.

    • Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12][13]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.[13]

  • Data Analysis:

    • Subtract the average absorbance of the medium-only blanks from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion and Future Directions

The quinoline scaffold continues to be a remarkably fruitful source of potent anticancer agents. The head-to-head comparison of Cabozantinib and Lenvatinib (in combination with Everolimus) provides invaluable data for clinicians treating metastatic renal cell carcinoma.

The LenCabo Phase II trial clearly demonstrates that the Lenvatinib/Everolimus combination offers a significant improvement in Progression-Free Survival over Cabozantinib in patients who have progressed on immune checkpoint inhibitors.[5][7] This finding is critical for informing treatment sequencing in clinical practice.[4] However, the choice of therapy is not based on efficacy alone. The distinct safety profiles require careful consideration of a patient's comorbidities and overall health status to balance the potential for benefit against the risk of toxicity.[7]

Future research should focus on maturing the Overall Survival data from the LenCabo trial, which remains a key unanswered question.[6] Furthermore, translational studies analyzing biomarkers that correlate with response or resistance to each regimen could help personalize treatment selection and further refine the therapeutic strategy for patients with advanced kidney cancer.[3]

References

  • Everyone.org. Cabometyx (cabozantinib) vs Lenvima (lenvatinib). [Link]

  • Oncology Nursing News. LenCabo: Lenvatinib/Everolimus Tops Cabozantinib in Post–PD-1 ccRCC. Published October 22, 2025. [Link]

  • OncLive. Retrospective Analysis Explores Cabozantinib/Nivolumab vs Lenvatinib/Pembrolizumab in Frontline Advanced RCC. Published April 28, 2025. [Link]

  • CancerNetwork. Lenvatinib/Everolimus Beats Cabozantinib in Phase 2 RCC Study. Published October 18, 2025. [Link]

  • National Cancer Institute. Two New Therapies Approved by FDA for Advanced Kidney Cancer. Published June 3, 2016. [Link]

  • Targeted Oncology. LenCabo Study Investigates Lenvatinib and Everolimus Vs Cabozantinib in mRCC. Published November 5, 2022. [Link]

  • Schönbrunn, E., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • Japanese Foundation for Cancer Research. A real-world comparison of nivolumab plus cabozantinib and pembrolizumab plus lenvatinib focusing on safety outcomes in metastatic renal cell carcinoma: results from the JK-FOOT consortium. PMC. Published February 25, 2026. [Link]

  • UroToday. ESMO 2025: LenCabo: A Randomized Phase II Multicenter Trial of Lenvatinib plus Everolimus versus Cabozantinib in Patients with Metastatic Clear Cell RCC that Progressed on PD-1 Immune Checkpoint Inhibition. Published October 21, 2025. [Link]

  • UroToday. AUA 2025: Comparison of Clinical Outcomes Between Cabozantinib + Nivolumab and Lenvatinib + Pembrolizumab in Advanced RCC. Published April 29, 2025. [Link]

  • Hahn, A.W., et al. A multicenter randomized phase II trial of lenvatinib plus everolimus versus cabozantinib in patients with metastatic clear-cell RCC that progressed on PD-1 immune checkpoint inhibition (LenCabo). PubMed. Published October 18, 2025. [Link]

  • OncLive. PFS Benefit With Lenvatinib/Everolimus Shows Importance of Prioritizing Efficacy Data in ccRCC Treatment Decision-Making. Published January 14, 2026. [Link]

  • Sartorius. Protocol IncuCyte® Cytotoxicity Assay. [Link]

  • Urology Times. Andrew Hahn, MD, on key findings from the LenCabo trial in metastatic ccRCC. Published October 18, 2025. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Published December 10, 2018. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Frontiers. Cabozantinib for HCC Treatment, From Clinical Back to Experimental Models. Published October 12, 2021. [Link]

  • Promega. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Published May 1, 2019. [Link]

  • Assay Guidance Manual. Cell Viability Assays. NCBI. Published May 1, 2013. [Link]

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Validation

literature review comparing quinoline and quinazoline derivatives.

Comparative Literature Review: Quinoline vs. Quinazoline Derivatives in Modern Drug Discovery Nitrogen-containing heterocycles are the undeniable cornerstone of medicinal chemistry[1].

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Literature Review: Quinoline vs. Quinazoline Derivatives in Modern Drug Discovery

Nitrogen-containing heterocycles are the undeniable cornerstone of medicinal chemistry[1]. Among them, the quinoline (benzopyridine) and quinazoline (benzopyrimidine) scaffolds have driven the development of numerous life-saving therapeutics[1]. While structurally similar—differing only by an additional nitrogen atom at the 3-position in quinazoline—this subtle electronic and steric variance dictates profoundly different pharmacological trajectories[1].

As an Application Scientist, navigating these structural nuances is critical for rational drug design. This guide provides an in-depth, objective comparison of their performance, structure-activity relationships (SAR), and experimental validation methodologies, tailored for drug development professionals.

Structural and Mechanistic Divergence

Quinoline Derivatives: Historically rooted in antimalarial treatments, quinoline alkaloids like quinine and camptothecin opened new therapeutic eras[2]. Camptothecin specifically targets DNA topoisomerase I, causing replication fork collision and apoptosis[2]. Furthermore, quinolines exhibit antimalarial activity by binding with DNA, impeding DNA synthesis, and inducing oxidative stress within the parasite[3]. The electron-rich nature of the quinoline ring allows for robust π-π stacking with nucleic acids.

Quinazoline Derivatives: The addition of the second nitrogen atom in the quinazoline ring enhances its hydrogen-bonding capabilities. Quinazolines are the gold standard for targeting the Epidermal Growth Factor Receptor (EGFR)[4]. They act as ATP-competitive inhibitors, lodging into the ATP-binding pocket of the tyrosine kinase domain to halt downstream proliferative signaling, which is a primary molecular target in non-small cell lung cancer (NSCLC) treatment[1][4].

MOA Quinoline Quinoline Core (Benzopyridine) Target1 Heme Polymerase & Topoisomerase I Quinoline->Target1 Intercalation Quinazoline Quinazoline Core (Benzopyrimidine) Target2 EGFR Tyrosine Kinase (ATP Pocket) Quinazoline->Target2 ATP Competition Effect1 Antimalarial & Cytotoxic Effects Target1->Effect1 Effect2 Targeted NSCLC Therapy Target2->Effect2

Divergent primary pharmacological pathways of quinoline and quinazoline scaffolds.

Structure-Activity Relationship (SAR) Causality

Understanding the causality behind SAR is critical for optimizing lead compounds.

  • Quinazoline SAR: The 4-anilino substitution is critical for potent EGFR inhibition; the nitrogen acts as a crucial hydrogen bond donor to the hinge region of the kinase[4]. Substitutions at the 6 and 7 positions (often methoxy or water-soluble ethers) project into the solvent-exposed region. This design choice is causal: it improves aqueous solubility and pharmacokinetic profiles without sterically clashing with the narrow ATP-binding cleft[4][5].

  • Quinoline SAR: For antimalarial activity, a basic nitrogen atom in the quinoline ring is required to accumulate the drug in the acidic digestive vacuole of the parasite via ion-trapping[3]. A halogen atom (like chlorine at the 7-position) increases lipophilicity and electron withdrawal, which is causally linked to enhanced antimalarial efficacy[3]. In oncology, the presence of a hydroxyl or methoxy group at position 7 on the quinoline ring can significantly improve antitumor activity[3].

Quantitative Performance Comparison

Recent literature highlights the nanomolar efficacy of both scaffolds, though quinazolines consistently dominate the EGFR-mutant landscape due to their superior ATP-mimetic geometry[5][6].

Compound ClassSpecific Derivative / ModificationPrimary TargetIC50 ValueSource
Quinazoline 4-arylamino-quinazoline (Compound 8)EGFR (WT)0.8 nM[6]
Quinazoline 4-arylamino-quinazoline (Compound 8)EGFR (T790M/L858R)2.7 nM[6]
Quinazoline 6,7-disubstituted-4-(arylamino) (Cmpd 19)EGFR (H1975 cells)2.1 nM[5]
Quinoline TEMPO-fused quinoline scaffold (Cmpd 45)EGFR Tyrosine Kinase15.0 nM[5]
Quinoline Quinoline-aldehyde hybrid (Compound 10)P. falciparum33.0 nM[7]

Experimental Methodologies: Self-Validating EGFR Kinase Assay

To objectively evaluate the performance of synthesized quinazoline and quinoline derivatives against EGFR, a robust, self-validating luminescent kinase assay is required. This protocol measures the depletion of ATP, which is inversely proportional to kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of Brij-35 prevents non-specific binding of the highly hydrophobic quinazoline derivatives to the microplate walls, ensuring accurate concentration gradients.

  • Compound Dilution: Serially dilute the test compounds in DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%. Causality: Maintaining a constant 1% DMSO across all wells ensures that solvent toxicity does not confound the enzymatic inhibition data.

  • Enzyme Addition: Add purified recombinant EGFR kinase domain to the wells.

  • Self-Validation Controls:

    • Positive Control: Erlotinib (100 nM) to validate assay sensitivity and dynamic range[4].

    • Negative Control: Buffer only (no enzyme) to establish the maximum ATP baseline.

    • Vehicle Control: 1% DMSO with enzyme to establish maximum kinase activity.

  • Reaction Initiation: Add 10 μM ATP and specific peptide substrate to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Luminescent Detection: Add the ATP-monitoring luminescent reagent. The luciferase enzyme utilizes the remaining unreacted ATP to generate light.

  • Data Analysis: Calculate IC50 using non-linear regression. High luminescence indicates high ATP retention, thus potent kinase inhibition.

AssayWorkflow Step1 Compound Dilution (1% DMSO) Step2 EGFR Kinase Incubation Step1->Step2 Step3 ATP & Substrate Addition Step2->Step3 Step4 Luminescence Quantification Step3->Step4 Step5 IC50 Calculation Step4->Step5

Self-validating luminescent assay workflow for quantifying EGFR kinase inhibition.

Conclusion

While quinoline derivatives remain indispensable for antimalarial therapies and broad-spectrum cytotoxicity via DNA intercalation, the quinazoline scaffold offers superior, tunable precision for targeted kinase inhibition in oncology. The critical addition of the second nitrogen atom in the pyrimidine ring of quinazoline fundamentally alters its hydrogen-bonding geometry, allowing it to act as a highly effective, customizable ATP mimetic.

References

  • Quinoline and Quinazoline Derivatives: A Valuable Prospect for Drug Discovery. MDPI. 1

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. 3

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. NIH/PMC. 4

  • Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Eman Research.5

  • Biologically active quinoline and quinazoline alkaloids part I. NIH/PMC. 2

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). MDPI.6

  • Review Article Quinoline conjugates for enhanced antimalarial activity. e-Century Publishing. 7

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

Comprehensive Safety and PPE Guide for Handling 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline As drug development professionals, we frequently encounter novel active pharmaceutical ingredients (APIs) and intermediate compo...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and PPE Guide for Handling 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline

As drug development professionals, we frequently encounter novel active pharmaceutical ingredients (APIs) and intermediate compounds that lack exhaustive toxicological profiles. 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline is a specialized halogenated nitrogen heterocycle. Handling this compound requires a rigorous, control-banded safety approach rooted in the[1]. By analyzing its molecular architecture, we can predict its hazard profile and engineer a self-validating safety protocol that protects researchers while maintaining experimental integrity.

Chemical Risk Profiling & Causality

To select the appropriate Personal Protective Equipment (PPE), we must first understand the physicochemical hazards dictated by the molecule's structure:

  • The Quinoline Core: Aromatic heterocycles of this class are known intercalating agents and potential hepatotoxins. They require strict barriers against ingestion and dermal absorption.

  • The 6-Bromo Substitution: Halogenation significantly increases the molecule's lipophilicity (LogP). When dissolved in organic solvents like DMSO or DMF, this high lipophilicity allows the compound to rapidly penetrate the stratum corneum (skin barrier), necessitating highly chemical-resistant hand protection.

  • The 2-(4-Methylpiperazin-1-yl) Moiety: Piperazine derivatives are basic amines. As dry powders, they carry a high risk of aerosolization due to static charge and act as severe ocular and respiratory irritants.

Hierarchy of Controls: The Foundation of PPE Selection

In accordance with authoritative safety guidelines, PPE is never the first line of defense; it is the final protective barrier[2]. Our workflow mandates the following hierarchy:

  • Engineering Controls: All handling of the dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a properly calibrated Chemical Fume Hood (face velocity of 80–100 feet per minute).

  • Administrative Controls: Implementation of designated weighing zones and mandatory hazard communication training.

  • Personal Protective Equipment (PPE): Task-specific gear designed to intercept exposure routes that bypass engineering controls.

Operational PPE Matrix

The following table summarizes the quantitative and qualitative PPE requirements based on the operational task and physical state of the compound.

Operational TaskPhysical StatePrimary Exposure RouteRequired PPE EnsembleCausality & Rationale
Bulk Weighing & Aliquoting Dry PowderInhalation, Ocular, DermalN95/P100 respirator, tight-fitting chemical goggles, double nitrile gloves (≥4 mil), flame-resistant lab coat.Piperazine powders hold static charge and aerosolize easily. The respirator mitigates inhalation of basic amine dust.
Stock Dissolution Solution (e.g., DMSO/DMF)Dermal AbsorptionSafety glasses with side shields, heavy-duty butyl or double nitrile gloves, fluid-resistant lab coat.The 6-bromo group enhances skin permeation in DMSO. Butyl rubber offers superior breakthrough times for polar aprotic solvents.
In Vitro Assays Dilute Aqueous (<1 mM)Micro-splashesStandard safety glasses, single nitrile gloves, standard lab coat.Aqueous dilution significantly reduces dermal penetration risk; standard barrier protection is sufficient.

Mandatory Visualization: Exposure Control Workflow

The following decision tree illustrates the logical pathway for hazard assessment and PPE selection.

G Start 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline Handling Request EngControl Engineering Controls (Fume Hood / Powder Enclosure) Start->EngControl Priority 1 State Physical State? EngControl->State Powder Solid / Powder (High Inhalation/Dust Risk) State->Powder Weighing Solution Solution in DMSO/DMF (High Dermal/Absorption Risk) State->Solution Assay Prep PPE_Powder PPE: N95/P100 Respirator, Double Nitrile Gloves, Safety Goggles, Lab Coat Powder->PPE_Powder Assign PPE PPE_Solution PPE: Butyl/Nitrile Gloves, Face Shield, Splash Apron Solution->PPE_Solution Assign PPE Execute Execute Protocol & Decontaminate PPE_Powder->Execute PPE_Solution->Execute Disposal Hazardous Waste Routing (Halogenated Organics) Execute->Disposal Waste Management

Workflow for hazard assessment and PPE selection when handling the bromoquinoline derivative.

Self-Validating Handling Protocol

To ensure absolute safety, the following step-by-step methodology incorporates self-validating checks. If any check fails, the procedure must be immediately halted and reassessed.

Step 1: Preparation and PPE Donning

  • Action: Inspect all PPE. Don the lab coat, safety goggles, and double nitrile gloves. If handling powder outside a hood (strictly for emergency transport), don an N95/P100 respirator approved by the[3].

  • Causality: Double-gloving is not merely for redundancy. The outer glove acts as a sacrificial layer. If contaminated by a highly permeating solvent like DMSO, it can be shed instantly without exposing the skin.

  • Validation Check: Perform a tactile inflation test on the gloves before donning to ensure zero micro-punctures.

Step 2: Weighing the Powder

  • Action: Place an anti-static weigh boat on the analytical balance inside the fume hood. Use a grounded metal spatula to transfer the 6-Bromo-2-(4-methylpiperazin-1-yl)quinoline.

  • Causality: The basic piperazine moiety makes the powder prone to static cling. Anti-static boats prevent the sudden aerosolization of the API, protecting your respiratory tract and ensuring accurate dosing.

  • Validation Check: Observe the balance readout. A fluctuating reading indicates either air drafts compromising the hood's containment or unresolved static charge. Do not proceed until the reading stabilizes.

Step 3: Dissolution and Solvent Handling

  • Action: Add the organic solvent directly to the weigh boat or vial while still inside the hood. Cap the vial tightly before vortexing or sonicating.

  • Causality: DMSO rapidly transports lipophilic molecules (like this brominated quinoline) through the skin. Capping before agitation prevents micro-droplet formation and subsequent dermal exposure.

  • Validation Check: Invert the capped vial over a clean Kimwipe. Any solvent transfer to the tissue indicates a compromised seal, requiring immediate re-capping in the hood.

Step 4: Doffing and Decontamination

  • Action: Remove the outer gloves using the "beak method" (pulling from the palm to turn the glove inside out) while still inside the hood. Wipe down the balance and hood surface with a 10% bleach solution followed by 70% ethanol.

  • Causality: Bleach oxidizes the basic amine and disrupts the quinoline ring, neutralizing the active compound. Ethanol removes residual aqueous bleach and trace organics.

  • Validation Check: During periodic safety training, use a UV-fluorescent powder surrogate to validate doffing technique. A clean visual under a UV lamp confirms no API was transferred to the user's skin or clothing.

Disposal Plan

Proper waste segregation is critical for environmental compliance and laboratory safety, as outlined in [4].

  • Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be double-bagged in highly visible, labeled chemical waste bags.

  • Liquid Waste: Because the molecule contains a bromine atom, all liquid waste (even aqueous dilutions) MUST be routed to Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated streams can cause dangerous exothermic reactions or violate EPA disposal regulations.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[Link]

  • National Institute for Occupational Safety and Health (NIOSH). National Personal Protective Technology Laboratory (NPPTL) Respirator Guidance. Centers for Disease Control and Prevention.[Link]

Sources

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